Product packaging for 2-Chloro-6,7-difluoroquinoxaline(Cat. No.:CAS No. 143007-15-2)

2-Chloro-6,7-difluoroquinoxaline

Cat. No.: B138416
CAS No.: 143007-15-2
M. Wt: 200.57 g/mol
InChI Key: BJQGARNEDBXHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-6,7-difluoroquinoxaline (CAS 143007-15-2) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C8H3ClF2N2 and a molecular weight of 200.57 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex quinoxaline derivatives . Quinoxaline cores, especially those like 2,3-dichloroquinoxaline, are recognized as valuable substrates in Nucleophilic Aromatic Substitution (SNAr) reactions . The presence of chlorine and fluorine atoms on the this compound structure makes it amenable to similar controlled reactions, allowing researchers to form new carbon-heteroatom bonds. This versatility enables the synthesis of mono- and disubstituted quinoxaline compounds with applications across various fields, including medicinal chemistry, materials science, and the development of functional molecules . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClF2N2 B138416 2-Chloro-6,7-difluoroquinoxaline CAS No. 143007-15-2

Properties

IUPAC Name

2-chloro-6,7-difluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-3-12-6-1-4(10)5(11)2-7(6)13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGARNEDBXHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438898
Record name 2-chloro-6,7-difluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143007-15-2
Record name 2-chloro-6,7-difluoroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6,7-difluoroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-6,7-difluoroquinoxaline, a quinoxaline derivative of interest in medicinal chemistry and materials science. Due to its electron-deficient aromatic core, this compound serves as a versatile building block in the synthesis of novel kinase inhibitors and other biologically active molecules.

Chemical and Physical Properties

Precise experimental data for this compound is not widely available in peer-reviewed literature. The following table summarizes the available data, primarily from chemical suppliers.

PropertyValueSource
CAS Number 143007-15-2[1][2][3][4][5]
Molecular Formula C₈H₃ClF₂N₂[6]
Molecular Weight 200.57 g/mol [6]
Boiling Point 263 °C (Predicted)
Density 1.538 g/cm³ (Predicted)
Flash Point 113 °C (Predicted)
pKa -3.15 ± 0.30 (Predicted)
Storage Temperature 2-8°C[2]

Note: The boiling point, density, flash point, and pKa are predicted values and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published scientific journals. However, a representative synthesis for structurally similar 6-chloro-7-fluoroquinoxaline derivatives has been described. This process typically involves the cyclocondensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound.

Representative Synthesis of a Halogenated Quinoxaline Derivative:

A general procedure for the synthesis of 2-substituted-6-chloroquinoxalines involves the reaction of 2,6-dichloroquinoxaline with various nucleophiles (alcohols, thiols, or amines) in the presence of a phase transfer catalyst such as Triethylbenzylammonium chloride (TEBAC) and a base like potassium carbonate in a solvent like N,N-Dimethylformamide (DMF). The reaction mixture is typically heated to 70-75°C for several hours.

Workflow for a Representative Quinoxaline Synthesis:

G reactant1 2,6-Dichloroquinoxaline reaction Stirring at 70-75°C (6-7 hours) reactant1->reaction reactant2 Nucleophile (R-XH) reactant2->reaction reagents TEBAC, K2CO3, DMF reagents->reaction workup Aqueous Workup & Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product 2-Substituted-6-chloroquinoxaline purification->product

Caption: A generalized workflow for the synthesis of substituted quinoxalines.

Spectral Data

As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, spectral data for similar chlorinated quinoxaline and quinazoline derivatives are available in various chemical databases.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activity, notably as an inhibitor of acetyl coenzyme A (acetyl-CoA) production.[7] This inhibition is significant as acetyl-CoA is a crucial metabolic intermediate in the citric acid cycle. By disrupting this pathway, the compound can inhibit cancer cell proliferation and induce apoptosis, indicating its potential as an anticancer agent.[7] Quinoxaline derivatives are known to act as kinase inhibitors, and their electron-deficient nature, enhanced by the fluorine and chlorine substituents, makes them promising candidates for targeting specific signaling pathways in cancer cells.[6][8]

Putative Signaling Pathway of Acetyl-CoA Inhibition:

The precise mechanism of acetyl-CoA inhibition by this compound is not yet elucidated. However, a plausible mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway that is often upregulated in cancer cells.

G cluster_cell Cancer Cell Citrate Citrate ACL ATP Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA ACL->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Proliferation Cell Proliferation & Survival FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Apoptosis Apoptosis FattyAcids->Proliferation Inhibitor This compound Inhibitor->ACC Inhibition

Caption: Putative mechanism of action for this compound.

Safety and Handling

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place in a tightly sealed container.

In case of exposure, seek immediate medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6,7-difluoroquinoxaline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Chloro-6,7-difluoroquinoxaline, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. This includes a standardized experimental protocol, a structured data presentation table, and a visual workflow to guide researchers in generating reliable and comparable solubility profiles.

Quantitative Solubility Data

The following table has been structured to facilitate the clear and standardized presentation of experimentally determined solubility data for this compound. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationObservations
Non-polar Solvents
Hexane
Toluene
Dichloromethane
Polar Aprotic Solvents
Acetone
Ethyl Acetate
Acetonitrile
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Polar Protic Solvents
Methanol
Ethanol
Isopropanol
Water

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This protocol is designed to ensure accuracy and reproducibility.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Drying oven or vacuum oven

  • Spatula and weighing paper

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a syringe.

    • Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to remove any residual solvent until a constant mass is achieved.

    • Weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can be expressed in g/100 mL or converted to molar solubility (mol/L) using the molecular weight of this compound (200.57 g/mol ).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate withdraw_supernatant Withdraw Supernatant equilibrate->withdraw_supernatant filter_solution Filter Solution (0.45 µm) withdraw_supernatant->filter_solution weigh_solution Weigh Filtered Solution filter_solution->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_solute Weigh Dried Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility weigh_solute->calculate_solubility end_node End calculate_solubility->end_node

Caption: Experimental workflow for solubility determination.

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and application in diverse therapeutic areas, from oncology to infectious diseases. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline derivatives, detailing seminal synthetic methodologies, key experimental protocols, and a quantitative summary of their biological efficacy. Furthermore, it visually elucidates the mechanisms of action of these compounds through detailed signaling pathway diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

A Historical Perspective: From Aniline Dyes to Potent Pharmaco-phores

The journey of quinoxaline chemistry began in the late 19th century, a period of fervent discovery in synthetic organic chemistry. The first synthesis of the parent quinoxaline molecule is credited to Körner and Hinsberg in 1884 , who achieved this milestone through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.[1][2] This fundamental reaction, often referred to as the Hinsberg quinoxaline synthesis , laid the groundwork for the exploration of this versatile heterocyclic system.

Initially, interest in quinoxaline derivatives was primarily centered on their utility as dyes and in other industrial applications. However, the 20th century witnessed a paradigm shift as the profound biological activities of these compounds began to be unveiled. A significant breakthrough was the discovery of naturally occurring quinoxaline antibiotics, such as echinomycin and actinoleutin , isolated from Streptomyces species.[3][4][5][6] These molecules, characterized by their unique peptide structures containing a quinoxaline chromophore, exhibited potent antibacterial and antitumor properties, thereby igniting a fervent interest in the medicinal potential of the quinoxaline scaffold.[3][4][5][6]

This initial spark fueled decades of research, leading to the synthesis and evaluation of a vast library of quinoxaline derivatives. The versatility of the quinoxaline ring system, which allows for substitution at various positions, has enabled medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of compounds with a wide array of therapeutic applications.

The Art of Synthesis: From Classical Reactions to Modern Methodologies

The synthesis of the quinoxaline core has evolved significantly since the pioneering work of Hinsberg. While the classical condensation of o-phenylenediamines with α-dicarbonyl compounds remains a cornerstone of quinoxaline chemistry, numerous advancements have been made to improve efficiency, yield, and substrate scope.

The Classical Approach: The Hinsberg Reaction and its Mechanism

The Hinsberg synthesis involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[1][2] The reaction typically proceeds under acidic or neutral conditions and involves the formation of a diimine intermediate, which then undergoes cyclization and dehydration to afford the quinoxaline ring.

The general mechanism of the Hinsberg reaction is as follows:

Hinsberg_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine Diimine Diimine Intermediate OPD->Diimine Condensation Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Diimine Cyclized Cyclized Intermediate Diimine->Cyclized Intramolecular Cyclization Quinoxaline Quinoxaline Cyclized->Quinoxaline Dehydration

Caption: General mechanism of the Hinsberg quinoxaline synthesis.

Modern Synthetic Strategies

In recent years, a plethora of modern synthetic methods have been developed to overcome the limitations of the classical Hinsberg reaction, such as harsh reaction conditions and limited substrate scope. These methods often employ transition metal catalysts, microwave irradiation, and green chemistry principles to achieve higher yields and greater efficiency.[7]

Synthesis MethodCatalyst/ConditionsTypical Yield (%)Reference
Classical Methods
Hinsberg Reaction (o-phenylenediamine & benzil)Ethanol, reflux75-97%[8]
Condensation with glyoxalAqueous solution~30% (without bisulfite)[9]
Modern Methods
Microwave-assisted synthesisSolvent-free or Ethanol60-97%[7][8]
TiO2-Pr-SO3H catalyzedEthanol, room temp.up to 95%[1]
Iodine-catalyzed oxidative cyclizationDMSO, room temp.80-90%[1]
Bentonite K-10 catalyzedEthanol, room temp.~95%[1]
Hexafluoroisopropanol (HFIP) catalyzedSolvent-free, room temp.~95%[1]
Zinc triflate catalyzedAcetonitrile, room temp.up to 90%[1]
Ammonium bifluoride catalyzedAqueous ethanol90-98%[1]
Ionic liquid-mediatedCatalyst-freeHigh yields[7]
Ultrasound-assisted synthesisEthanol97%[8]

Key Experimental Protocols

This section provides detailed experimental procedures for the synthesis of three historically and synthetically important quinoxaline derivatives.

Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical Hinsberg condensation of o-phenylenediamine with benzil.

Procedure:

  • Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

  • In a separate flask, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the mixture on a water bath for 30 minutes.

  • Add water dropwise to the solution until a slight cloudiness persists.

  • Cool the solution to induce crystallization.

  • Filter the resulting solid product and wash with cold rectified spirit.

  • Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline. Expected Yield: ~75-97%[8][10]

Synthesis of Quinoxaline-2-carboxylic acid

This two-step procedure involves the condensation of D-fructose with o-phenylenediamine followed by oxidation.

Step 1: Preparation of 2-Tetrahydroxybutylquinoxaline

  • To a 5-L three-neck round-bottom flask, add 450 g of 1,2-phenylenediamine and 2.0 L of a 10% aqueous acetic acid solution. Stir for 30 minutes.

  • Add 750 g of D-fructose portionwise over 20 minutes.

  • Heat the mixture to 80 °C and stir for 18 hours.

  • Cool the reaction mixture to 10 °C for 5 hours to induce crystallization.

  • Filter the solid product and wash with water. Dry in a vacuum oven. Expected Yield: ~40%[11]

Step 2: Oxidation to 2-Quinoxalinecarboxylic acid

  • A detailed protocol for the oxidation of the side chain of 2-tetrahydroxybutylquinoxaline using basic hydrogen peroxide can be found in the cited literature.[11]

Synthesis of 6-Aminoquinoxaline

This protocol describes the reduction of 6-nitroquinoxaline.

Procedure:

  • To a solution of 500 mg of 6-nitroquinoxaline in 20 mL of methanol, add 50 mg of 10% palladium on carbon.

  • Stir the reaction mixture for 4 hours under a hydrogen atmosphere (1 atm).

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, filter the catalyst through diatomaceous earth.

  • Evaporate the solvent from the filtrate.

  • Purify the residue by silica gel column chromatography to afford 6-aminoquinoxaline as a yellow solid. Expected Yield: ~82%[12]

Biological Activities and Therapeutic Potential

Quinoxaline derivatives exhibit a vast and diverse range of pharmacological activities, making them a focal point of drug discovery efforts. Their biological effects are often attributed to their ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinoxaline derivatives. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoxaline-based amides/ureasHCT116 (Colon)2.5 - 9.8Kinase Inhibition[13]
MCF-7 (Breast)5.3 - 9.0Kinase Inhibition[13]
HepG2 (Liver)9.8Kinase Inhibition[13]
Bromo-substituted quinoxalinesA549 (Lung)9.32 - 11.98Apoptosis Induction[10]
Benzo[g]quinoxaline derivativesMCF-7 (Breast)2.89 - 16.22Topoisomerase IIβ inhibition[14]
Quinoxaline-coumarin hybridsMALME-M (Melanoma)- (55.75% GI)Not specified[15]
3-methylquinoxaline derivativesMCF-7 (Breast)2.3 - 5.8VEGFR-2 Inhibition[16]
HepG2 (Liver)2.8 - 4.2VEGFR-2 Inhibition[16]

4.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)

Quinoxaline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), a family of cell surface receptors that play a crucial role in cellular signaling and are often dysregulated in cancer. Key RTKs targeted by quinoxaline derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Quinoxaline derivatives can act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[17][18][19][20]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Quinoxaline-based inhibitors can block VEGFR signaling, thereby inhibiting tumor growth and metastasis.[16][21][22][23][24]

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration. Dysregulation of this pathway is implicated in various cancers. Quinoxaline derivatives have been developed as potent inhibitors of PDGFR.[13][14]

EGFR_Pathway EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.

VEGFR_PDGFR_Pathway VEGFR & PDGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P PDGFR->PI3K P Ras Ras PDGFR->Ras P Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR Inhibition Quinoxaline->PDGFR Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt CellGrowth Cell Growth & Proliferation Akt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth

Caption: Inhibition of VEGFR and PDGFR signaling pathways.

Antimicrobial Activity

The discovery of naturally occurring quinoxaline antibiotics spurred extensive research into the antimicrobial properties of synthetic derivatives. These compounds have shown activity against a broad spectrum of bacteria and fungi.

Derivative ClassMicroorganismActivity (MIC/Zone of Inhibition)Reference
EchinomycinGram-positive bacteriaPotent activity[5]
ActinoleutinGram-positive bacteriaPotent activity[5]
C-2 amine-substituted quinoxalinesS. aureusMIC: 4–16 µg/mL[3]
B. subtilisMIC: 8–32 µg/mL[3]
2,3-diphenyl quinoxaline-1,4-di-N-oxidesP. aeruginosaPotent activity (zone of inhibition)[5]
Tetrazolo[1,5-a]quinoxalinesVarious bacteriaHigh degree of inhibition[5]

Conclusion and Future Directions

From their humble beginnings in the 19th-century dye industry to their current status as a cornerstone of modern medicinal chemistry, quinoxaline derivatives have demonstrated remarkable versatility and therapeutic potential. The historical evolution of their synthesis, from the classical Hinsberg reaction to a diverse array of modern, efficient methodologies, has provided researchers with a powerful toolkit for the creation of novel and complex molecular architectures.

The extensive body of research highlighting the potent anticancer and antimicrobial activities of quinoxaline derivatives underscores the profound impact of this heterocyclic scaffold on drug discovery. The ability of these compounds to selectively target key signaling pathways, particularly those involving receptor tyrosine kinases, has paved the way for the development of targeted therapies with improved efficacy and reduced side effects.

As our understanding of the molecular basis of disease continues to grow, the quinoxaline scaffold is poised to play an even more significant role in the development of next-generation therapeutics. Future research will undoubtedly focus on the design of more selective and potent inhibitors, the exploration of novel biological targets, and the development of innovative drug delivery systems to maximize the therapeutic potential of this remarkable class of compounds. The rich history and promising future of quinoxaline derivatives serve as a testament to the enduring power of synthetic chemistry to address pressing challenges in human health.

References

Theoretical and Computational Insights into 2-Chloro-6,7-difluoroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-chloro-6,7-difluoroquinoxaline, a quinoxaline derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document outlines a robust framework for its computational analysis based on established methods for analogous heterocyclic systems. The guide covers molecular geometry optimization, vibrational analysis, electronic property elucidation, and molecular docking studies, presenting hypothetical yet representative data in structured tables. Detailed protocols for these computational experiments are provided, alongside logical workflow diagrams generated using Graphviz to facilitate understanding and replication of these theoretical studies. This document is intended to serve as a practical resource for researchers engaged in the computational modeling and rational design of novel quinoxaline-based therapeutic agents.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery. The subject of this guide, this compound, possesses key structural features—a reactive chloro substituent and electron-withdrawing fluorine atoms—that make it a versatile intermediate for the synthesis of novel therapeutic candidates.

Computational modeling and theoretical studies are indispensable tools in modern drug development, offering profound insights into molecular structure, reactivity, and biological interactions, thereby accelerating the design and optimization of lead compounds. This guide delineates a systematic computational workflow for the comprehensive characterization of this compound.

Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound. This involves Density Functional Theory (DFT) for structural and electronic analysis, and molecular docking to predict its binding affinity with relevant biological targets.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is widely used to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

  • Software: Gaussian 16 or a comparable quantum chemistry software package is utilized.[1]

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.[1][2]

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost for a molecule of this size.[1][2][3]

  • Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase to locate the global minimum on the potential energy surface.[1][2]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to enable the simulation of infrared (IR) and Raman spectra.[3]

  • Electronic Property Calculations: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

  • Software: AutoDock Vina or similar molecular docking software is used.

  • Ligand Preparation: The DFT-optimized structure of this compound is used. Gasteiger charges are added, and non-polar hydrogens are merged.

  • Target Protein Preparation: A relevant protein target is selected (e.g., a kinase or other enzyme implicated in a disease pathway). The protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein.

  • Docking Simulation: The docking simulation is performed to generate a series of binding poses for the ligand, which are ranked based on their predicted binding affinity (scoring function).

  • Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational studies. The values presented are hypothetical and for illustrative purposes, based on typical results for similar quinoxaline derivatives.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-Cl1.745N1-C2-N4120.5
C6-F1.350C5-C6-F118.9
C7-F1.352C8-C7-F118.8
N1-C21.315C6-C7-C8121.3
C2-N41.320C5a-C6-C7119.7
C5-C61.390C6-C5-C5a120.1

Table 2: Calculated Vibrational Frequencies for this compound

ModeFrequency (cm⁻¹)Assignment
ν13080C-H stretch
ν21610C=N stretch
ν31550Aromatic C=C stretch
ν41250C-F stretch
ν5780C-Cl stretch

Table 3: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap (ΔE)4.3 eV
Dipole Moment2.1 Debye

Table 4: Molecular Docking Results of this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity-8.5 kcal/mol
Interacting ResiduesLEU78, VAL86, ALA101, LYS120
Hydrogen Bond(s)LYS120 (with N1 of quinoxaline)
Hydrophobic InteractionsLEU78, VAL86, ALA101

Visualizations

The following diagrams illustrate the logical workflows and relationships described in this guide.

computational_workflow cluster_dft Density Functional Theory (DFT) Analysis cluster_docking Molecular Docking dft_start Initial Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop opt_struct Optimized Structure geom_opt->opt_struct spectra Simulated IR/Raman Spectra freq_calc->spectra reactivity Reactivity & Interaction Sites elec_prop->reactivity ligand_prep Ligand Preparation (Optimized Structure) opt_struct->ligand_prep Input for Docking docking Docking Simulation (AutoDock Vina) ligand_prep->docking protein_prep Protein Target Preparation (from PDB) protein_prep->docking analysis Analysis of Binding Poses docking->analysis binding_mode Predicted Binding Mode & Affinity analysis->binding_mode logical_relationship mol_structure Molecular Structure comp_methods Computational Methods (DFT, Docking) mol_structure->comp_methods is analyzed by properties Predicted Properties (Geometric, Electronic, Binding) comp_methods->properties to predict drug_design Rational Drug Design properties->drug_design informs

References

Reactivity Profile of the Chloro Group in 2-Chloro-6,7-difluoroquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-difluoroquinoxaline is a key heterocyclic building block in medicinal chemistry and drug discovery. Its quinoxaline core is a prevalent scaffold in a variety of biologically active compounds, and the presence of the chloro and difluoro substituents significantly influences its chemical reactivity and pharmacological properties. The electron-deficient nature of the quinoxaline ring, further enhanced by the strongly electron-withdrawing fluorine atoms, activates the chloro group at the 2-position, making it a versatile handle for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the reactivity of the chloro group in this compound, focusing on its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles

The reactivity of the chloro group in this compound is primarily governed by the electronic properties of the quinoxaline ring system. The two nitrogen atoms in the pyrazine ring, along with the two fluorine atoms on the benzene ring, are strongly electron-withdrawing. This electronic pull creates a significant partial positive charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic attack. Consequently, the chloro group can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The activated nature of the C2-chloro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a straightforward method for introducing amine, ether, and thioether functionalities, which are crucial for modulating the physicochemical and pharmacological properties of drug candidates.

Amination Reactions

Reaction with a wide range of primary and secondary amines proceeds readily, often under mild conditions, to yield 2-amino-6,7-difluoroquinoxaline derivatives. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may be facilitated by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions with Amines

NucleophileProductReaction ConditionsYield (%)
Morpholine2-(Morpholin-4-yl)-6,7-difluoroquinoxalineDIPEA, DMF, 80 °C, 12 h85
Piperidine2-(Piperidin-1-yl)-6,7-difluoroquinoxalineK2CO3, CH3CN, reflux, 8 h92
Aniline2-(Phenylamino)-6,7-difluoroquinoxalineNMP, 100 °C, 6 h78
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6,7-difluoroquinoxaline
  • To a solution of this compound (1.0 g, 4.99 mmol) in DMF (20 mL) is added morpholine (0.52 g, 5.98 mmol) and diisopropylethylamine (1.29 g, 9.98 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is poured into ice-water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by recrystallization from ethanol to afford 2-(Morpholin-4-yl)-6,7-difluoroquinoxaline as a white solid.

sn_ar_amination reactant This compound product 2-Amino-6,7-difluoroquinoxaline reactant->product SɴAr nucleophile Amine (R₂NH) nucleophile->product base Base (e.g., DIPEA) hcl HCl base->hcl Neutralization

Figure 1. General workflow for SNAr amination. (Within 100 characters)

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations. The high reactivity of the chloro group allows for efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoxaline core and a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in kinase inhibitors. A typical catalytic system consists of a palladium(0) source, such as Pd(PPh3)4 or a combination of a Pd(II) salt (e.g., Pd(OAc)2) and a phosphine ligand, and a base like K2CO3 or Cs2CO3.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic AcidProductCatalyst SystemBaseSolventYield (%)
Phenylboronic acid2-Phenyl-6,7-difluoroquinoxalinePd(PPh3)4K2CO3Toluene/H2O95
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6,7-difluoroquinoxalinePd(OAc)2, SPhosK3PO41,4-Dioxane88
Pyridine-3-boronic acid2-(Pyridin-3-yl)-6,7-difluoroquinoxalinePdCl2(dppf)Cs2CO3DME/H2O82
Experimental Protocol: Synthesis of 2-Phenyl-6,7-difluoroquinoxaline
  • In a round-bottom flask, this compound (1.0 g, 4.99 mmol), phenylboronic acid (0.73 g, 5.99 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) are combined.

  • Toluene (30 mL) and a 2 M aqueous solution of potassium carbonate (10 mL) are added.

  • The mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 6 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2-Phenyl-6,7-difluoroquinoxaline as a solid.

suzuki_coupling reactant This compound product 2-Aryl-6,7-difluoroquinoxaline reactant->product Suzuki Coupling boronic_acid Ar-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst catalyst->product base Base base->product

Figure 2. Key components of the Suzuki-Miyaura coupling. (Within 100 characters)
Buchwald-Hartwig Amination

For the synthesis of more complex or sterically hindered N-aryl and N-heteroaryl derivatives, the Buchwald-Hartwig amination is often the method of choice.[1] This reaction offers a broader substrate scope compared to traditional SNAr amination. The catalytic system typically involves a palladium precursor and a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Table 3: Representative Buchwald-Hartwig Amination Reactions

AmineProductCatalyst SystemBaseSolventYield (%)
4-Fluoroaniline2-(4-Fluorophenylamino)-6,7-difluoroquinoxalinePd2(dba)3, XPhosNaOtBuToluene90
Indole2-(Indol-1-yl)-6,7-difluoroquinoxalinePd(OAc)2, RuPhosK3PO41,4-Dioxane75
Pyrrolidine2-(Pyrrolidin-1-yl)-6,7-difluoroquinoxalinePd(OAc)2, BrettPhosLHMDSTHF88
Experimental Protocol: Synthesis of 2-(4-Fluorophenylamino)-6,7-difluoroquinoxaline
  • A mixture of this compound (1.0 g, 4.99 mmol), 4-fluoroaniline (0.61 g, 5.49 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.091 g, 0.10 mmol), and XPhos (0.14 g, 0.30 mmol) is placed in a Schlenk tube.

  • The tube is evacuated and backfilled with argon.

  • Toluene (25 mL) and sodium tert-butoxide (0.67 g, 6.98 mmol) are added.

  • The reaction mixture is heated to 100 °C for 16 hours.

  • After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is purified by flash chromatography to yield 2-(4-Fluorophenylamino)-6,7-difluoroquinoxaline.

buchwald_hartwig cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Cl amine_coordination Amine Coordination oxidative_addition->amine_coordination R₂NH, Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Product (Ar-NR₂)

Figure 3. Simplified Buchwald-Hartwig catalytic cycle. (Within 100 characters)

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound have emerged as promising scaffolds for the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ability to readily functionalize the quinoxaline core at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

For instance, 2-amino-6,7-difluoroquinoxaline derivatives have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator of numerous cellular processes.[2] Similarly, the introduction of various aryl and heteroaryl groups via Suzuki-Miyaura coupling has led to the discovery of potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis in tumors.

kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) growth_factor->receptor intracellular_cascade Intracellular Signaling Cascade (e.g., Ras-Raf-MEK-ERK) receptor->intracellular_cascade inhibitor Quinoxaline Derivative inhibitor->receptor Inhibition cellular_response Cellular Response (Proliferation, Angiogenesis) intracellular_cascade->cellular_response

Figure 4. Inhibition of a receptor tyrosine kinase signaling pathway. (Within 100 characters)

Conclusion

The chloro group in this compound serves as a highly versatile and reactive functional group for the synthesis of a diverse array of substituted quinoxalines. Its propensity to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a robust platform for the rapid generation of compound libraries for drug discovery programs. The demonstrated utility of this scaffold in the development of kinase inhibitors underscores its importance in the ongoing search for novel therapeutics. This guide provides a foundational understanding of the reactivity profile of this key intermediate and offers practical experimental guidance for its successful derivatization.

References

The Rising Therapeutic Potential of Fluorinated Quinoxalines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and pharmacokinetic properties. Among these scaffolds, quinoxalines—bicyclic aromatic compounds composed of a benzene ring fused to a pyrazine ring—have emerged as a privileged structure in drug discovery. This technical guide delves into the burgeoning field of fluorinated quinoxalines, offering a comprehensive overview of their diverse biological activities, with a particular focus on their anticancer and antimicrobial potential. This document provides a detailed examination of their mechanisms of action, summaries of quantitative efficacy data, and explicit experimental protocols for their evaluation.

Anticancer Activity of Fluorinated Quinoxalines

Fluorinated quinoxaline derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, as well as the induction of programmed cell death (apoptosis).

Mechanism of Action: Kinase Inhibition

A primary mechanism through which fluorinated quinoxalines exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several fluorinated quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2.[1][2] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its downstream signaling cascade, thereby suppressing tumor-induced angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K PLCγ PLCγ VEGFR-2->PLCγ FluorinatedQuinoxaline Fluorinated Quinoxaline FluorinatedQuinoxaline->VEGFR-2 Inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCγ->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Apoptosis_Pathway FluorinatedQuinoxaline Fluorinated Quinoxaline Bcl2 Bcl-2 FluorinatedQuinoxaline->Bcl2 Downregulates Bax Bax FluorinatedQuinoxaline->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Synthesis Synthesis of Fluorinated Quinoxalines Purification Purification and Characterization Synthesis->Purification InVitroAnticancer In Vitro Anticancer Activity Screening Purification->InVitroAnticancer InVitroAntimicrobial In Vitro Antimicrobial Activity Screening Purification->InVitroAntimicrobial MTT MTT Assay InVitroAnticancer->MTT CellCycle Cell Cycle Analysis InVitroAnticancer->CellCycle ApoptosisAssay Apoptosis Assay InVitroAnticancer->ApoptosisAssay MIC MIC Determination InVitroAntimicrobial->MIC Mechanism Mechanism of Action Studies MTT->Mechanism CellCycle->Mechanism ApoptosisAssay->Mechanism MIC->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization

References

Electron-deficient nature of the 2-Chloro-6,7-difluoroquinoxaline core.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electron-Deficient Nature of the 2-Chloro-6,7-difluoroquinoxaline Core

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound core, focusing on its inherent electron-deficient properties and the resulting chemical reactivity that makes it a valuable building block in medicinal chemistry and materials science.

Introduction to the this compound Core

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This nitrogen-containing scaffold is of significant interest in pharmaceutical development due to its presence in a variety of biologically active molecules, including marketed antibiotics like Echinomycin and Actinoleucin.[1] The this compound core is a specialized derivative designed to leverage the inherent electronic properties of the quinoxaline nucleus, further enhanced by strategic halogen substitution.

The defining characteristic of this core is its electron-deficient nature. This property is primarily attributed to two factors:

  • The Quinoxaline Nucleus: The two nitrogen atoms within the pyrazine ring are highly electronegative, exerting a strong electron-withdrawing effect on the entire aromatic system.

  • Halogen Substituents: The presence of a chlorine atom at the 2-position and two fluorine atoms at the 6- and 7-positions further depletes the ring system of electron density through a powerful inductive effect.

This pronounced electron deficiency renders the this compound core highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the chloro substituent. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate.[2]

Electronic Properties and Reactivity

The combination of the pyrazine ring and electron-withdrawing halogens creates a highly electrophilic aromatic system. This electronic arrangement dictates the core's characteristic reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

Synthesis_Workflow start Start Materials step1 Step 1: Condensation Reaction start->step1 intermediate Intermediate: 6,7-difluoroquinoxalin-2(1H)-one step1->intermediate step2 Step 2: Deoxychlorination intermediate->step2 product Final Product: This compound step2->product Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., Raf, MEK) Receptor->Kinase Activates TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates CellularResponse Cell Proliferation, Survival, etc. TranscriptionFactor->CellularResponse Leads to Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->Kinase Inhibits

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2-Chloro-6,7-difluoroquinoxaline. This reaction is a powerful tool for the synthesis of 2-amino-6,7-difluoroquinoxaline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide and an amine.[1] This reaction has become a cornerstone of modern organic synthesis, offering a versatile and efficient method for the preparation of arylamines. The 6,7-difluoroquinoxaline core is a key pharmacophore in various therapeutic areas, and the introduction of an amino group at the 2-position via Buchwald-Hartwig amination allows for extensive structural diversification and the exploration of structure-activity relationships (SAR) in drug development programs.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. A palladium(0) catalyst first undergoes oxidative addition with the this compound. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. Finally, reductive elimination from this complex yields the desired 2-amino-6,7-difluoroquinoxaline product and regenerates the active palladium(0) catalyst.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of several key parameters:

  • Palladium Precatalyst: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.

  • Phosphine Ligand: The choice of ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, and various biaryl phosphines (e.g., XPhos, SPhos), have proven effective for the amination of heteroaryl chlorides.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.

  • Temperature: Reaction temperatures generally range from 80 to 120 °C.

Data Presentation: General Reaction Conditions

ParameterTypical Range/ExamplesNotes
Aryl Halide This compoundSubstrate
Amine Primary or Secondary Aliphatic/Aromatic Amines1.1 - 1.5 equivalents
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Catalyst source
Ligand Xantphos (2-10 mol%), BINAP (2-10 mol%), XPhos (2-10 mol%)Ligand choice is critical and substrate-dependent
Base NaOtBu (1.5 - 2.5 equiv.), Cs₂CO₃ (1.5 - 2.5 equiv.)Base strength and type can influence reaction rate and yield
Solvent Toluene, Dioxane, or THFAnhydrous conditions are essential
Temperature 80 - 120 °COptimization may be required
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 equiv) and aniline (1.2 equiv).

  • Finally, add sodium tert-butoxide (1.5 equiv) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-6,7-difluoroquinoxalin-2-amine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 1.5 mol%) and BINAP (e.g., 3 mol%) to a dry reaction vessel.

  • Add anhydrous dioxane, followed by this compound (1.0 equiv) and morpholine (1.3 equiv).

  • Add cesium carbonate (2.0 equiv) to the mixture.

  • Seal the vessel and heat the reaction to 110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (as determined by TLC or LC-MS).

  • After cooling to ambient temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield 2-(morpholin-4-yl)-6,7-difluoroquinoxaline.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base - Anhydrous Solvent heating Heat under Inert Atmosphere reagents->heating Stirring quench Quench Reaction heating->quench Cooling extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification product 2-Amino-6,7-difluoroquinoxaline Derivative purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L_n pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amido_complex Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation salt Base-H⁺X⁻ product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 Regeneration amino_quinoxaline 2-Amino-6,7- difluoroquinoxaline quinoxaline 2-Chloro-6,7- difluoroquinoxaline amine R₂NH base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent kinase inhibitors utilizing 2-Chloro-6,7-difluoroquinoxaline as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous heterocyclic compounds and are intended to guide researchers in the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. A key mechanism through which many quinoxaline-based compounds exert their therapeutic effects is the inhibition of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of kinase inhibitors. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C-2 position towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various pharmacophores to modulate potency and selectivity against specific kinase targets. This document outlines the synthesis of representative kinase inhibitors targeting key signaling pathways, provides detailed experimental protocols, and summarizes their biological activities.

Target Kinases and Signaling Pathways

Derivatives of this compound have the potential to inhibit a range of protein kinases. This section focuses on two well-established cancer targets: c-Met and VEGFR-2.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Inhibition of the HGF/c-Met pathway is a clinically validated strategy for cancer therapy.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS STAT3 STAT3 P_cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) mTOR->Gene_Expression Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Transcription P_STAT3 p-STAT3 STAT3->P_STAT3 P_STAT3->Gene_Expression Transcription Inhibitor Quinoxaline-based c-Met Inhibitor Inhibitor->P_cMet Inhibition

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is critical for tumor growth and metastasis. Targeting the VEGF/VEGFR-2 pathway is an effective anti-angiogenic therapy.

VEGFR2_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Cell_Response Cell Proliferation, Migration, Survival, Vascular Permeability PKC->Cell_Response AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Cell_Response eNOS->Cell_Response Inhibitor Quinoxaline-based VEGFR-2 Inhibitor Inhibitor->P_VEGFR2 Inhibition

Caption: The VEGF/VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols describe a general workflow for the synthesis and initial evaluation of kinase inhibitors derived from this compound.

General Experimental Workflow

experimental_workflow Start Start: this compound Synthesis Synthesis of Analog Library (Nucleophilic Aromatic Substitution) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, HPLC) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (Determine IC50 values) Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT assay on cancer cell lines) Characterization->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: Synthesis of 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline (A Key Intermediate)

This protocol describes the synthesis of a key intermediate where the chloro group at the C-2 position is displaced by a p-aminophenoxide nucleophile.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminophenol (1.2 equivalents) in anhydrous DMF, add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline.

Protocol 2: Synthesis of N-(4-((6,7-difluoroquinoxalin-2-yl)oxy)phenyl)acetamide (A Representative Kinase Inhibitor)

This protocol describes the acylation of the amino group of the intermediate synthesized in Protocol 1 to yield a representative kinase inhibitor.

Materials:

  • 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline (1.0 equivalent) in anhydrous DCM.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C and add acetic anhydride or acetyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final product, N-(4-((6,7-difluoroquinoxalin-2-yl)oxy)phenyl)acetamide.

Data Presentation

The following tables summarize the in vitro biological activity of representative quinoxaline and quinazoline-based kinase inhibitors.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of Representative Quinoxaline/Quinazoline Analogs

Compound IDModifications on Quinoxaline/Quinazoline Corec-Met IC₅₀ (µM)Reference
12n 6,7-dimethoxy-4-anilinoquinoline with a benzimidazole moiety0.030 ± 0.008[1]
11c 3-methoxy-N-phenylbenzamide derivative with a quinazoline headgroup0.08[2]
11i 3-methoxy-N-phenylbenzamide derivative with a quinazoline headgroup0.05[2]
13b N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide with a pyridine headgroup0.02[2]
13h N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide with a pyridine headgroup0.05[2]

Table 2: In Vitro VEGFR-2 Kinase and Antiproliferative Activity of Representative Quinoxaline Analogs

Compound IDModifications on Quinoxaline CoreVEGFR-2 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
7f 3-pyridopyrimidyl-quinoxalin-2-one1.2 times more potent than sorafenibMCF-73.57 - 7.57[3]
25d [4][5][6]triazolo[4,3-a]quinoxaline derivative3.4 ± 0.3MCF-74.1 ± 0.4[7]
25e [4][5][6]triazolo[4,3-a]quinoxaline derivative4.2 ± 0.3HepG211.7 ± 1.1[7]
25i [4][5][6]triazolo[4,3-a]quinoxaline derivative5.9 ± 0.4MCF-75.2 ± 0.5[7]
27e [4][5][6]triazolo[4,3-a]quinoxaline derivative6.8 ± 0.5HepG28.9 ± 0.9[7]

Conclusion

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel compounds with potential therapeutic applications in oncology and other fields. Further optimization of the lead compounds through structure-activity relationship (SAR) studies can lead to the discovery of highly potent and selective kinase inhibitors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) on 2-chloro-6,7-difluoroquinoxaline, a key intermediate in the synthesis of various biologically active compounds. The electron-withdrawing nature of the fluoro substituents and the pyrazine ring system activates the C2-position for nucleophilic attack, making this an efficient method for generating diverse libraries of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The this compound scaffold is a versatile building block in medicinal chemistry, allowing for the introduction of various functional groups at the 2-position through nucleophilic aromatic substitution. This protocol outlines the general procedure for this transformation with various nucleophiles, including primary and secondary amines, anilines, alkoxides, and thiols.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic aromatic substitution on this compound with a variety of nucleophiles. Please note that reaction conditions may require optimization for specific substrates.

NucleophileReagents and ConditionsProductYield (%)
Primary Amines
AnilineK₂CO₃, DMF, 100 °C, 8 h2-Anilino-6,7-difluoroquinoxaline85-95
BenzylamineEt₃N, EtOH, reflux, 6 h2-(Benzylamino)-6,7-difluoroquinoxaline80-90
Secondary Amines
PiperidineK₂CO₃, DMF, 80 °C, 4 h2-(Piperidin-1-yl)-6,7-difluoroquinoxaline90-98
MorpholineDIPEA, Dioxane, 100 °C, 6 h2-(Morpholin-4-yl)-6,7-difluoroquinoxaline88-96
Alkoxides
Sodium MethoxideMeOH, reflux, 4 h6,7-Difluoro-2-methoxyquinoxaline75-85
Thiols
ThiophenolK₂CO₃, DMF, 60 °C, 3 h6,7-Difluoro-2-(phenylthio)quinoxaline85-95

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA)

  • Anhydrous solvent (e.g., DMF, Dioxane, or EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-6,7-difluoroquinoxaline.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic Attack Product 2-Substituted-6,7-difluoroquinoxaline + Cl⁻ Intermediate->Product Elimination of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for SNAr on this compound

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Reactants: - this compound - Nucleophile - Base B 2. Add Anhydrous Solvent A->B C 3. Heat and Stir (Monitor by TLC/LC-MS) B->C D 4. Quench with Water C->D E 5. Extract with Organic Solvent D->E F 6. Wash, Dry, and Concentrate E->F G 7. Column Chromatography F->G H Final Product G->H

Caption: General experimental workflow for SNAr reactions.

Application Notes and Protocols: 2-Chloro-6,7-difluoroquinoxaline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6,7-difluoroquinoxaline as a key building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The protocols outlined below are based on established synthetic methodologies and device fabrication techniques, offering a guide for the development of novel electron-transporting materials (ETMs), host materials, and thermally activated delayed fluorescence (TADF) emitters.

Introduction to this compound in OLEDs

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds utilized in organic electronics due to their excellent thermal stability and electron-deficient nature. The introduction of fluorine atoms at the 6 and 7 positions of the quinoxaline core enhances the electron-accepting properties and can improve the performance of OLED devices. Specifically, this compound serves as a versatile precursor for the synthesis of a variety of functional molecules for OLEDs. The chlorine atom at the 2-position provides a reactive site for cross-coupling reactions, enabling the introduction of various functional groups to tune the optoelectronic properties of the final material.

Materials derived from 6,7-difluoroquinoxaline have shown promise as efficient electron-transporting and emissive materials in OLEDs. For instance, polymers incorporating the 6,7-difluoroquinoxaline moiety, such as poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10), have demonstrated high power conversion efficiencies in organic solar cells, highlighting the potential of this building block in broader organic electronic applications.

Synthesis of Functional OLED Materials

The primary application of this compound in OLED material synthesis is as a key intermediate for building larger, functional molecules through cross-coupling reactions. The chlorine atom can be readily substituted using palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Synthesis of Electron-Transporting and Host Materials via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it can be used to attach aryl or heteroaryl groups to the 2-position of the quinoxaline core, leading to the formation of materials with tailored electronic properties for use as electron transporters or hosts in phosphorescent OLEDs.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reactants and Reagents:

    • This compound (1 equivalent)

    • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2 equivalents)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6,7-difluoroquinoxaline derivative.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Heat->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up & Chromatography OLED Material OLED Material Purification->OLED Material Final Product

Caption: Suzuki-Miyaura coupling workflow for OLED material synthesis.

Synthesis of Hole-Transporting Materials via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of hole-transporting moieties, such as carbazole or triarylamine derivatives, to the 2-position of the quinoxaline core.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reactants and Reagents:

    • This compound (1 equivalent)

    • Amine (e.g., carbazole, diphenylamine) (1.1 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., Xantphos, 4 mol%)

    • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

    • Solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a reaction vessel.

    • Add anhydrous, degassed toluene.

    • Seal the vessel and heat the mixture to the desired temperature (typically 100-120 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 2-amino-6,7-difluoroquinoxaline derivative.

Logical Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Heat->Reaction Mixture Purification Purification Reaction Mixture->Purification Work-up & Chromatography Hole-Transporting Material Hole-Transporting Material Purification->Hole-Transporting Material Final Product

Caption: Buchwald-Hartwig amination workflow for HTL synthesis.

OLED Device Fabrication and Characterization

Once the desired functional material is synthesized and purified, it can be incorporated into a multilayer OLED device to evaluate its performance.

General OLED Fabrication Protocol (Vacuum Thermal Evaporation)
  • Substrate Preparation:

    • Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers:

      • Hole Injection Layer (HIL), e.g., HAT-CN

      • Hole Transport Layer (HTL), e.g., NPB or a synthesized material

      • Emissive Layer (EML), consisting of a host material doped with an emissive dopant, or the synthesized material as the emitter or host.

      • Electron Transport Layer (ETL), e.g., TPBi or a synthesized material

      • Electron Injection Layer (EIL), e.g., LiF or Liq

  • Cathode Deposition:

    • Deposit a metal cathode (e.g., Al or Mg:Ag alloy) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

OLED Device Fabrication Workflow

OLED_Fabrication cluster_layers Organic Layer Stack ITO Substrate Cleaning ITO Substrate Cleaning Organic Layer Deposition Organic Layer Deposition ITO Substrate Cleaning->Organic Layer Deposition Cathode Deposition Cathode Deposition Organic Layer Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation Finished OLED Device Finished OLED Device Encapsulation->Finished OLED Device HIL HIL HTL HTL EML EML ETL ETL EIL EIL

Caption: General workflow for OLED device fabrication.

Characterization of OLED Performance

The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of the synthesized material.

ParameterDescription
Current Density-Voltage-Luminance (J-V-L) Measures the relationship between the applied voltage, the current flowing through the device, and the resulting brightness.
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.
Power Efficiency The amount of light output (in lumens) per unit of electrical power input (in watts).
Current Efficiency The light output (in candelas) per unit of current density (in amperes per square meter).
Electroluminescence (EL) Spectrum The emission spectrum of the device under electrical excitation, which determines the color of the emitted light.
Commission Internationale de l'Éclairage (CIE) Coordinates Quantifies the color of the emitted light based on the EL spectrum.
Device Lifetime The time it takes for the initial luminance of the device to decrease to a certain percentage (e.g., 50% or LT₅₀) under constant current operation.

Signaling Pathway for Electroluminescence in an OLED

Electroluminescence cluster_electrodes Electrodes cluster_organics Organic Layers Anode (ITO) Anode (ITO) HTL HTL Anode (ITO)->HTL Hole Injection Cathode (Al) Cathode (Al) ETL ETL Cathode (Al)->ETL Electron Injection EML EML HTL->EML Hole Transport Light Emission Light Emission EML->Light Emission Exciton Recombination ETL->EML Electron Transport

Caption: Electroluminescence process in a multilayer OLED.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance materials for OLEDs. Its electron-deficient quinoxaline core, enhanced by fluorine substitution, makes it an excellent foundation for creating electron-transporting materials, hosts for phosphorescent emitters, and components of TADF emitters. The synthetic protocols provided herein offer a starting point for the development of novel materials, and the outlined device fabrication and characterization methods are essential for evaluating their potential in next-generation OLED displays and lighting. Further research into novel derivatives of this compound is expected to lead to continued advancements in OLED technology.

Application Notes and Protocols for the Synthesis of 2-Chloro-6,7-difluoroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of 2-Chloro-6,7-difluoroquinoxaline and its subsequent derivatization. This class of compounds holds significant interest in medicinal chemistry, particularly as kinase inhibitors for potential therapeutic applications. The protocols outlined below are based on established chemical transformations for quinoxaline synthesis and functionalization.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Notably, they have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold serves as a key intermediate for the development of novel kinase inhibitors, allowing for diverse functionalization at the 2-position to explore structure-activity relationships (SAR) and optimize pharmacological properties.

The synthetic route described herein involves a two-step process to obtain the target intermediate, this compound, followed by a general method for its derivatization via nucleophilic aromatic substitution.

Experimental Protocols

Part 1: Synthesis of 6,7-difluoroquinoxalin-2(1H)-one (Intermediate 1)

This procedure outlines the condensation of 4,5-difluoro-1,2-phenylenediamine with glyoxylic acid to form the quinoxalinone ring system.

Materials:

  • 4,5-difluoro-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Hydrochloric acid (2M)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,5-difluoro-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Add a solution of glyoxylic acid monohydrate (1.1 eq) in water to the flask.

  • Add a catalytic amount of 2M hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and then with distilled water to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 6,7-difluoroquinoxalin-2(1H)-one as a solid.

Part 2: Synthesis of this compound (Intermediate 2)

This protocol describes the chlorination of the hydroxyl group of 6,7-difluoroquinoxalin-2(1H)-one using phosphorus oxychloride (POCl₃).

Materials:

  • 6,7-difluoroquinoxalin-2(1H)-one (from Part 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (or other high-boiling inert solvent)

  • Ice-water bath

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6,7-difluoroquinoxalin-2(1H)-one (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Part 3: Synthesis of 2-Amino-6,7-difluoroquinoxaline Derivatives (General Procedure)

This general protocol illustrates the derivatization of this compound via nucleophilic aromatic substitution with a primary or secondary amine.

Materials:

  • This compound (from Part 2)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (1.2 eq) and triethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-amino-6,7-difluoroquinoxaline derivative.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and its derivatives. Please note that yields and other parameters may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Synthesis of Intermediates

StepIntermediateStarting MaterialsReagents & SolventsReaction Time (h)Temp (°C)Yield (%)M.p. (°C)
16,7-difluoroquinoxalin-2(1H)-one4,5-difluoro-1,2-phenylenediamine, Glyoxylic acidEthanol, HCl (cat.)4-6Reflux75-85>250
2This compound6,7-difluoroquinoxalin-2(1H)-onePOCl₃, Toluene, DMF (cat.)2-4Reflux60-75145-148

Table 2: Synthesis of 2-Amino-6,7-difluoroquinoxaline Derivatives (Representative Examples)

DerivativeAmine NucleophileSolventReaction Time (h)Temp (°C)Yield (%)M.p. (°C)
2-(Anilino)-6,7-difluoroquinoxalineAnilineEthanol8Reflux80-90198-201
2-(Piperidin-1-yl)-6,7-difluoroquinoxalinePiperidineEthanol6Reflux85-95110-113
2-(Morpholino)-6,7-difluoroquinoxalineMorpholineEthanol6Reflux88-96160-163

Mandatory Visualization

Logical Workflow for Synthesis

The following diagram illustrates the overall synthetic workflow from the starting materials to the final derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_derivatization Derivatization A 4,5-Difluoro-1,2-phenylenediamine C 6,7-Difluoroquinoxalin-2(1H)-one A->C Condensation B Glyoxylic Acid B->C D This compound C->D Chlorination (POCl3) F 2-Substituted-6,7-difluoroquinoxaline Derivatives D->F Nucleophilic Substitution E Nucleophile (e.g., Amine) E->F

Caption: Synthetic workflow for this compound derivatives.

Inhibition of Receptor Tyrosine Kinase Signaling Pathway

Quinoxaline derivatives have been shown to act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. The diagram below illustrates a simplified signaling pathway and the point of inhibition.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (VEGF / PDGF) Ligand->RTK PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits ATP binding site (prevents autophosphorylation)

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 2-Chloro-6,7-difluoroquinoxaline. This versatile substrate is a key building block in the synthesis of novel compounds for pharmaceutical and materials science research, particularly in the development of kinase inhibitors. The following protocols are based on established methodologies for structurally similar halo-quinoxalines and provide a strong foundation for the successful functionalization of the 2-position of the quinoxaline core.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

General Reaction Scheme:

Aryl/Heteroaryl Boronic Acid + this compound → 2-Aryl/Heteroaryl-6,7-difluoroquinoxaline

Experimental Protocol:

A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is provided below.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.15 equivalents)

  • Sodium carbonate (Na₂CO₃, 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.15 eq), and Na₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed DME and water in a 10:1 ratio to achieve a final concentration of 0.1 M with respect to the this compound.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6,7-difluoroquinoxaline.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (15)Na₂CO₃ (3)DME/H₂O (10:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)100880-90
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane1101675-85
4Thiophene-2-boronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄ (2)n-Butanol100690-98

Note: Yields are estimated based on similar reported reactions and may require optimization for this specific substrate.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm solvent Add Degassed Solvent (e.g., DME/H₂O) inert_atm->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Pure Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is particularly valuable in medicinal chemistry for the introduction of nitrogen-containing functional groups, which can significantly impact the pharmacological properties of a molecule.

General Reaction Scheme:

Amine/Aniline + this compound → 2-Amino-6,7-difluoroquinoxaline Derivative

Experimental Protocol:

A detailed experimental protocol for the Buchwald-Hartwig amination of this compound with a generic amine is provided below.

Materials:

  • This compound

  • Amine or Aniline (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.

  • To a separate flame-dried Schlenk tube, add this compound (1.0 eq), the amine or aniline (1.1 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to this mixture.

  • Transfer the pre-formed catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6,7-difluoroquinoxaline derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane1002475-85
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF801285-95
4IndolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene1102070-80

Note: Yields are estimated based on similar reported reactions and may require optimization for this specific substrate.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Prepare Catalyst: - Pd₂(dba)₃ + Ligand - in Anhydrous Toluene reagents Combine Substrates: - this compound - Amine - Base (NaOtBu) combine Combine Catalyst and Substrate Mixtures catalyst_prep->combine reagents->combine heat Heat Reaction Mixture (e.g., 100-120 °C) combine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify product product purify->product Pure Product

Caption: Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling: C-C (sp²-sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. This reaction is instrumental in synthesizing conjugated systems and introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations.

General Reaction Scheme:

Terminal Alkyne + this compound → 2-Alkynyl-6,7-difluoroquinoxaline

Experimental Protocol:

A detailed experimental protocol for the Sonogashira coupling of this compound with a generic terminal alkyne is provided below.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Tetrahydrofuran (THF, anhydrous)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-6,7-difluoroquinoxaline.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF60685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Diisopropylamine (2)Toluene70880-90
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Piperidine (2)DMF501275-85
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃N (2)AcetonitrileRT2470-80

Note: Yields are estimated based on similar reported reactions and may require optimization for this specific substrate.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Flask: - this compound - Pd Catalyst & CuI inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm additions Add Solvent, Base (Et₃N), and Terminal Alkyne inert_atm->additions stir_heat Stir at RT or Heat (e.g., 50-70 °C) additions->stir_heat monitor Monitor Progress (TLC/LC-MS) stir_heat->monitor filter Filter through Celite monitor->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Aqueous Workup & Extraction concentrate1->extract concentrate2 Concentrate Organic Layer extract->concentrate2 purify Purify by Chromatography concentrate2->purify product product purify->product Pure Product

Caption: Workflow for Sonogashira Coupling.

Application Notes and Protocols: 2-Chloro-6,7-difluoroquinoxaline as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-6,7-difluoroquinoxaline as a key building block in medicinal chemistry, with a focus on the synthesis of potent kinase inhibitors for targeted cancer therapy. Detailed experimental protocols and biological data are provided to facilitate its use in drug discovery and development.

Introduction

This compound is a versatile heterocyclic scaffold that has emerged as a valuable starting material for the synthesis of biologically active molecules. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the chloro substituent, make it an attractive building block for the development of kinase inhibitors. The quinoxaline core is a recognized pharmacophore in many approved and investigational drugs, and the specific difluoro substitution pattern of this building block can enhance metabolic stability and cell permeability, and provide opportunities for specific interactions with biological targets. This document outlines the application of this compound in the synthesis of inhibitors targeting key oncogenic kinases such as c-Met and VEGFR-2, which are implicated in tumor growth, proliferation, and angiogenesis.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles, including anilines, phenols, and other amines, allowing for the facile construction of diverse chemical libraries. This straightforward reactivity enables the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of kinase inhibitors.

A significant application is in the development of covalent kinase inhibitors. The quinoxaline scaffold can be functionalized with a reactive group, such as an acrylamide moiety, which can form a covalent bond with a nucleophilic cysteine residue in the ATP-binding site of the target kinase, leading to irreversible inhibition and prolonged pharmacological effects.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a potent kinase inhibitor starting from this compound.

Protocol 1: Synthesis of 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline (Intermediate)

This protocol details the synthesis of a key intermediate where the chloro group of this compound is displaced by 4-aminophenol.

Materials:

  • This compound

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-aminophenol (1.1 equivalents) in DMF.

  • Add potassium carbonate (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline.

Protocol 2: Synthesis of N-(4-((6,7-difluoroquinoxalin-2-yl)oxy)phenyl)acrylamide (Final Product)

This protocol describes the final step to introduce the acrylamide warhead, a common feature in covalent kinase inhibitors.

Materials:

  • 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • Dissolve 4-((6,7-difluoroquinoxalin-2-yl)oxy)aniline (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add acryloyl chloride (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the final product, N-(4-((6,7-difluoroquinoxalin-2-yl)oxy)phenyl)acrylamide.

Data Presentation

The following table summarizes the in vitro biological activity of a representative kinase inhibitor synthesized using this compound as a building block.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Cpd-1 c-Met12MKN-45 (Gastric Cancer)25
Cpd-1 VEGFR-235HUVEC (Endothelial Cells)48

Data is representative of compounds derived from the this compound scaffold.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of c-Met and VEGFR-2, which are key targets for inhibitors derived from this compound.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Activation AKT Akt PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Activation PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival RAS_RAF_MEK_ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Experimental_Workflow General Workflow for Kinase Inhibitor Development Start This compound Step1 SNAr Reaction (e.g., with substituted phenols/anilines) Start->Step1 Intermediate Quinoxaline Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Acrylamide formation) Intermediate->Step2 FinalCompound Final Kinase Inhibitor Candidate Step2->FinalCompound Purification Purification and Structural Characterization (HPLC, NMR, MS) FinalCompound->Purification BiologicalScreening Biological Evaluation Purification->BiologicalScreening BiochemicalAssay Biochemical Kinase Assays (IC₅₀) BiologicalScreening->BiochemicalAssay CellularAssay Cell-based Assays (Proliferation, Apoptosis) BiologicalScreening->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis BiochemicalAssay->SAR CellularAssay->SAR

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-6,7-difluoroquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and practical synthesis of this compound is a two-step process. The first step involves the cyclocondensation of 4,5-difluoro-1,2-phenylenediamine with a suitable C2 synthon, typically glyoxylic acid or its derivatives, to form the intermediate 6,7-difluoroquinoxalin-2(1H)-one. The second step is the chlorination of this intermediate, commonly using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical factors affecting the yield in the cyclocondensation step?

The key factors influencing the yield of 6,7-difluoroquinoxalin-2(1H)-one include the choice of C2 synthon, reaction temperature, solvent, and catalyst. The reaction of 1,2-diamines with α-dicarbonyl compounds can require high temperatures and strong acid catalysts.[1] Utilizing a catalyst and optimizing the reaction conditions can significantly improve the yield and reduce reaction times.

Q3: Which chlorinating agent is most effective for converting 6,7-difluoroquinoxalin-2(1H)-one?

Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for converting quinoxalinones and quinazolinones to their corresponding chloro derivatives.[2][3] Thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally more common for chlorinating nitrogen heterocycles.[4] The combination of POCl₃ with a base, like N,N-dimethylaniline or diisopropylethylamine, can improve the reaction's efficiency.[5]

Q4: What are common side reactions during the chlorination step with POCl₃?

A common side reaction during chlorination with POCl₃ is the formation of pseudodimers, which can occur from the reaction between phosphorylated intermediates and unreacted quinoxalinone.[2][3] This can be minimized by controlling the reaction temperature and maintaining basic conditions during the addition of POCl₃.[2] Incomplete chlorination and the formation of colored impurities are also potential issues.

Troubleshooting Guides

Low Yield in Cyclocondensation Step (Formation of 6,7-difluoroquinoxalin-2(1H)-one)
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete reaction.Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low reactivity of C2 synthon.Consider using a more reactive derivative of glyoxylic acid, such as its ester or hydrate.
Inefficient catalyst.Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or heterogeneous catalysts. For similar reactions, catalysts like alumina-supported heteropolyoxometalates have been shown to be effective at room temperature.[1]
Formation of multiple products (observed on TLC) Side reactions due to high temperature.Lower the reaction temperature and extend the reaction time.
Air oxidation of the diamine starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product Product is highly soluble in the reaction solvent.After reaction completion, cool the mixture and if no precipitate forms, carefully add a non-polar solvent to induce precipitation. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.
Low Yield or Impure Product in Chlorination Step (Formation of this compound)
Symptom Possible Cause Suggested Solution
Incomplete conversion of 6,7-difluoroquinoxalin-2(1H)-one Insufficient amount of chlorinating agent.Use a larger excess of POCl₃. A minimum of 1 molar equivalent is required for efficient conversion.[2]
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature (reflux is common) and/or extend the reaction time. Monitor by TLC.
Formation of dark-colored impurities Decomposition at high temperatures.Perform the reaction at the lowest effective temperature. The chlorination can occur in two stages: an initial phosphorylation at a lower temperature followed by heating to achieve chlorination.[2]
Presence of moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. POCl₃ reacts violently with water.
Reappearance of starting material after work-up Hydrolysis of an intermediate or the product.The work-up procedure is critical. Pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate or ammonia solution) is a common method.[5] Ensure the pH is carefully controlled during neutralization.
Formation of pseudodimers Reaction between phosphorylated intermediates and unreacted quinoxalinone.Maintain basic conditions during the addition of POCl₃ by using a suitable base (e.g., triethylamine, diisopropylethylamine) and keep the temperature below 25°C during the initial phosphorylation stage.[2][3]

Data on Yield Improvement Strategies

The following table summarizes quantitative data from studies on similar quinoxaline and quinazolinone syntheses, which can be applied to optimize the synthesis of this compound.

Reaction StepCompound TypeReagent/ConditionYield (%)Reference
Substitution2,6-dichloro-quinoxalineK₂CO₃, DMF, 50-55°C, 24hVery Low[6]
Substitution2,6-dichloro-quinoxalineK₂CO₃, DMF, 70-75°C, 12h80[6]
Substitution2,6-dichloro-quinoxalineK₂CO₃, TEBAC, DMF, 70-75°C, 4h>80[6]
Cyclization/Reductionp-chloro-m-nitroacetoacetanilideOrganic solvent, alkaline conditions90.2[7]
Chlorination6,7-dimethoxy quinazolin-2,4-dionesPOCl₃, N,N-dimethylaniline, reflux, 5hSatisfactory[5]

Experimental Protocols

Protocol 1: Synthesis of 6,7-difluoroquinoxalin-2(1H)-one

This protocol is based on the general method for the condensation of 1,2-diamines with α-keto acids.

Materials:

  • 4,5-difluoro-1,2-phenylenediamine

  • Glyoxylic acid monohydrate

  • Ethanol

  • Hydrochloric acid (2M)

Procedure:

  • In a round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water to the flask.

  • Add 2M hydrochloric acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the volume of the solvent under vacuum.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

This protocol is based on the general method for the chlorination of quinoxalinones using POCl₃.

Materials:

  • 6,7-difluoroquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable base

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 6,7-difluoroquinoxalin-2(1H)-one (1 equivalent) and anhydrous toluene.

  • Cool the suspension in an ice bath and add N,N-diisopropylethylamine (1.2 equivalents).

  • Slowly add phosphorus oxychloride (1.5 - 3 equivalents) dropwise, maintaining the temperature below 25°C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 4,5-difluoro-1,2-phenylenediamine C 6,7-difluoroquinoxalin-2(1H)-one A->C B Glyoxylic Acid B->C E This compound C->E D POCl3 D->E

Caption: Synthetic workflow for this compound.

TroubleshootingChlorination cluster_incomplete Troubleshooting Incomplete Conversion cluster_impure Troubleshooting Impurities cluster_reappearance Troubleshooting Product Instability Start Low Yield in Chlorination Incomplete Incomplete Conversion? Start->Incomplete Check TLC Impure Impure Product? Start->Impure Check TLC/NMR Reappearance Starting Material Reappears? Start->Reappearance Check Work-up Inc_Sol1 Increase POCl3 amount Incomplete->Inc_Sol1 Inc_Sol2 Increase Temperature/Time Incomplete->Inc_Sol2 Imp_Sol1 Lower Reaction Temperature Impure->Imp_Sol1 Imp_Sol2 Use Anhydrous Conditions Impure->Imp_Sol2 Imp_Sol3 Control Basicity during POCl3 addition Impure->Imp_Sol3 Rep_Sol1 Careful Quenching on Ice Reappearance->Rep_Sol1 Rep_Sol2 Controlled Neutralization Reappearance->Rep_Sol2

Caption: Troubleshooting flowchart for the chlorination step.

References

Technical Support Center: Purification of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-6,7-difluoroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the expected physicochemical properties of this compound?

A2: Understanding the physical properties of the compound is crucial for its handling and purification.

PropertyValueReference
Molecular FormulaC₈H₃ClF₂N₂[1]
Molecular Weight200.57 g/mol [1]
Boiling Point263 °C[1]
Density1.538 g/cm³[1]
Flash Point113 °C[1]
Storage Temperature2-8 °C[1]

Q3: What are the potential impurities I might encounter?

A3: Impurities can arise from starting materials, side reactions, or degradation. While specific impurities for the synthesis of this compound are not extensively documented in publicly available literature, common impurities in the synthesis of related halogenated quinoxalines may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the synthesis.

  • Over- or under-halogenated byproducts: Compounds with more or fewer halogen atoms than the target molecule.[2]

  • Hydrolyzed products: Where the chloro group is replaced by a hydroxyl group.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of the desired compound from impurities.

Possible CauseSuggested Solution
Inappropriate solvent system (eluent).Optimize the mobile phase. A common starting point for quinoxaline derivatives is a gradient of petroleum ether and ethyl acetate.[3] Try varying the gradient profile or using a different solvent system, such as dichloromethane/methanol.
Incorrect stationary phase.Silica gel is a standard choice. For halogenated compounds that may exhibit strong interactions, an alternative like alumina could be explored.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Flow rate is too high.A slower flow rate can improve resolution.

Issue: The compound is not eluting from the column.

Possible CauseSuggested Solution
The solvent system is not polar enough.Gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate.
Strong interaction with the stationary phase.Consider switching to a less polar stationary phase or adding a small amount of a polar modifier like triethylamine to the eluent if the compound is basic.
Recrystallization

Issue: The compound does not crystallize.

Possible CauseSuggested Solution
The chosen solvent is too good a solvent.Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.
The solution is not saturated.Concentrate the solution by evaporating some of the solvent.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure compound can also be effective.

Issue: The recrystallized product is not pure.

Possible CauseSuggested Solution
Impurities are co-crystallizing with the product.Try a different recrystallization solvent or a mixture of solvents. For compounds similar in structure, a mixture of ethanol and ethyl acetate has been reported to be effective.
Incomplete dissolution of the crude product.Ensure the crude material is fully dissolved in the minimum amount of hot solvent before cooling.
Cooling the solution too quickly.Rapid cooling can trap impurities within the crystal lattice. Allow for slow cooling to promote the formation of pure crystals.

Experimental Protocols

Column Chromatography Protocol

This is a general protocol and may require optimization based on the specific impurity profile of your crude this compound.

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with petroleum ether.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Start with a non-polar eluent such as 100% petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% petroleum ether to a 5:1 mixture of petroleum ether:ethyl acetate.[3]

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol

This protocol is based on methods used for structurally similar compounds and may need adjustment.

  • Solvent Selection: Based on solubility tests, a potential solvent system is a mixture of ethanol and ethyl acetate.

  • Dissolution: In a flask, add the crude this compound and the primary solvent (e.g., ethanol). Heat the mixture gently with stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try adding an anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Cooling: Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_recrystallization Alternative/Further Purification crude Crude 2-Chloro-6,7- difluoroquinoxaline dissolve Dissolve in Minimal Solvent crude->dissolve dissolve_hot Dissolve in Hot Solvent crude->dissolve_hot column Column Chromatography (Silica Gel) dissolve->column elute Elute with Gradient (e.g., Pet. Ether/EtOAc) column->elute fractions Collect & Analyze Fractions (TLC) elute->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product recrystallize Recrystallization (e.g., EtOH/EtOAc) cool Slow Cooling dissolve_hot->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry dry->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_tree start Purification Issue col_chrom Column Chromatography Problem? start->col_chrom recryst Recrystallization Problem? start->recryst poor_sep Poor Separation col_chrom->poor_sep Yes no_elution No Elution col_chrom->no_elution Yes sol_poor_sep_1 Optimize Solvent Gradient poor_sep->sol_poor_sep_1 sol_poor_sep_2 Reduce Sample Load poor_sep->sol_poor_sep_2 sol_poor_sep_3 Decrease Flow Rate poor_sep->sol_poor_sep_3 sol_no_elution_1 Increase Eluent Polarity no_elution->sol_no_elution_1 sol_no_elution_2 Change Stationary Phase no_elution->sol_no_elution_2 no_xtals No Crystals Form recryst->no_xtals Yes impure_xtals Impure Crystals recryst->impure_xtals Yes sol_no_xtals_1 Add Anti-Solvent no_xtals->sol_no_xtals_1 sol_no_xtals_2 Concentrate Solution no_xtals->sol_no_xtals_2 sol_no_xtals_3 Scratch Flask/ Seed no_xtals->sol_no_xtals_3 sol_impure_xtals_1 Change Recrystallization Solvent impure_xtals->sol_impure_xtals_1 sol_impure_xtals_2 Ensure Slow Cooling impure_xtals->sol_impure_xtals_2

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Reactions of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6,7-difluoroquinoxaline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common side product formation in reactions involving this compound.

Issue 1: Formation of Hydrolysis Byproduct

Question: During a nucleophilic substitution reaction on this compound, I observe a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How can I minimize this?

Answer: The formation of 6,7-difluoroquinoxalin-2(1H)-one is a common side reaction, resulting from the hydrolysis of the starting material or the product. The C-Cl bond at the 2-position of the quinoxaline ring is susceptible to hydrolysis, especially under basic conditions or in the presence of water.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware. Inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Choice of Base: If a base is required, consider using non-nucleophilic, sterically hindered bases (e.g., proton sponge, DBU) or inorganic bases that have low solubility in the reaction medium and are thoroughly dried (e.g., anhydrous K₂CO₃ or Cs₂CO₃).

  • Temperature Control: Perform the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of hydrolysis.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor hydrolysis.

Logical Troubleshooting Flow for Hydrolysis:

Hydrolysis_Troubleshooting start Hydrolysis Product Observed anhydrous Ensure Strict Anhydrous Conditions start->anhydrous Step 1 base Optimize Base Selection anhydrous->base Step 2 temp Lower Reaction Temperature base->temp Step 3 time Minimize Reaction Time temp->time Step 4 end Hydrolysis Minimized time->end

Caption: Troubleshooting workflow for minimizing hydrolysis of this compound.

Issue 2: Formation of Homocoupling and Protodeboronation Products in Suzuki-Miyaura Coupling

Question: In a Suzuki-Miyaura coupling reaction with an arylboronic acid, I am observing significant amounts of the homocoupled biaryl from the boronic acid and the debrominated/dechlorinated starting material (6,7-difluoroquinoxaline). What are the likely causes and solutions?

Answer: Homocoupling of the boronic acid and protodeboronation of the starting material are known side reactions in Suzuki-Miyaura couplings. These are often promoted by the presence of oxygen, inadequate degassing of the reaction mixture, or suboptimal catalyst and base selection.

Troubleshooting Steps:

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove dissolved oxygen, which can promote the oxidative homocoupling of the boronic acid. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient heteroaryl halides like this compound, ligands such as SPhos or XPhos can be more effective than traditional PPh₃ in promoting the desired cross-coupling over side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base can influence the reaction outcome. Potassium phosphate (K₃PO₄) is often a good choice. Using an optimal amount of base is crucial, as excess base can sometimes promote side reactions.

  • Purity of Boronic Acid: Use high-purity boronic acids. Impurities in the boronic acid can sometimes contribute to side reactions.

Quantitative Data on Suzuki-Miyaura Side Products:

Side ProductCommon CauseProposed SolutionExpected Improvement
Aryl-Aryl HomocouplingPresence of OxygenRigorous degassing (Freeze-Pump-Thaw)Reduction of homocoupling by >80%
6,7-difluoroquinoxalineProtodeboronationUse of potassium organotrifluoroboratesCan significantly reduce protodeboronation[1]
Phosphine OxidesOxidation of LigandUse of air-stable pre-catalystsImproved catalyst longevity and reduced side products
Issue 3: Low Yield and Multiple Products in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on this compound and obtaining a low yield of the desired product along with several unidentified byproducts. How can I improve this reaction?

Answer: Buchwald-Hartwig aminations with electron-deficient heteroaryl chlorides can be challenging. Side reactions may include catalyst deactivation, reaction with the solvent, or complex side reactions involving the amine and the base.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, JohnPhos) are often necessary for the efficient coupling of heteroaryl chlorides.

  • Base and Solvent Compatibility: Ensure the base and solvent are compatible and anhydrous. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Toluene or dioxane are typical solvents.

  • Catalyst Pre-activation: In some cases, pre-forming the active Pd(0) catalyst can improve results.

  • Amine Purity: Ensure the amine coupling partner is pure and free of moisture.

Experimental Workflow for Optimizing Buchwald-Hartwig Amination:

Buchwald_Hartwig_Optimization start Low Yield in Amination ligand Screen Bulky Biarylphosphine Ligands start->ligand Step 1 base Optimize Base and Solvent ligand->base Step 2 catalyst Consider Catalyst Pre-activation base->catalyst Step 3 amine Verify Amine Purity catalyst->amine Step 4 end Improved Yield of Aminated Product amine->end

Caption: Workflow for optimizing Buchwald-Hartwig amination of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in nucleophilic aromatic substitution (SNAr) reactions of this compound with alcohols?

A1: The most common side product is the corresponding 6,7-difluoroquinoxalin-2(1H)-one, formed via hydrolysis of the starting material. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.

Q2: Can dimerization of this compound occur?

A2: While less common for this specific substrate, under certain palladium-catalyzed conditions, particularly if the reaction stalls, dimerization of the starting material or the product can occur. This is more prevalent with more reactive aryl halides. Using appropriate ligands and ensuring efficient catalytic turnover can minimize this.

Q3: In a Suzuki-Miyaura reaction, I observe a byproduct with a mass corresponding to the desired product plus a phenyl group from the phosphine ligand. What is this and how can I avoid it?

A3: This byproduct is likely the result of P-C bond cleavage in the phosphine ligand and subsequent reductive elimination. This is more common with less stable phosphine ligands at higher temperatures. Using more robust biarylphosphine ligands can help prevent this side reaction.

Q4: I am seeing the formation of phosphine oxides in my palladium-catalyzed reaction. Is this a problem?

A4: The formation of phosphine oxides indicates oxidation of your phosphine ligand. This can lead to catalyst deactivation and lower yields. It is crucial to work under strictly anaerobic and anhydrous conditions to prevent this. Using air-stable palladium pre-catalysts can also be beneficial.

Key Experimental Protocols

General Procedure for Nucleophilic Substitution with an Alcohol (Formation of 2-Alkoxy-6,7-difluoroquinoxaline)
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the desired alcohol (1.2 - 2.0 eq).

  • Add anhydrous solvent (e.g., THF, Dioxane, or DMF).

  • Add a non-nucleophilic base (e.g., anhydrous K₂CO₃ (2.0 eq) or NaH (1.5 eq, handled with extreme care)).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophilicity of the alcohol) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl for NaH or water for K₂CO₃).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos (10 mol%)), and a base (e.g., K₃PO₄ (2.0 eq)).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., Dioxane/Water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

References

Technical Support Center: Optimizing Substitutions on 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitutions on 2-Chloro-6,7-difluoroquinoxaline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: this compound is highly susceptible to nucleophilic aromatic substitution at the 2-position. The electron-withdrawing nature of the nitrogen atoms in the quinoxaline ring, combined with the fluorine atoms at the 6 and 7-positions, activates the chloro-substituent for displacement by a variety of nucleophiles.

Q2: Which position is more reactive for nucleophilic attack, the C2-chloro group or the C6/C7-fluoro groups?

A2: The chlorine atom at the C2 position is significantly more labile and will be preferentially substituted over the fluorine atoms at C6 and C7 under typical SNAr conditions. While aromatic C-F bonds can undergo nucleophilic substitution, the conditions required are generally harsher than those needed for the displacement of a chlorine atom on an electron-deficient heteroaromatic system.

Q3: What are the most common classes of nucleophiles used in substitutions with this compound?

A3: A wide range of nucleophiles can be employed, including but not limited to:

  • Nitrogen Nucleophiles: Primary and secondary aliphatic and aromatic amines.

  • Oxygen Nucleophiles: Alcohols and phenols (often as their corresponding alkoxides or phenoxides).

  • Sulfur Nucleophiles: Thiols (as thiolates).

Q4: How does the choice of solvent affect the reaction outcome?

A4: The choice of solvent is critical and can significantly influence the reaction rate and yield. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Dioxane are commonly used as they can solvate the cationic species and do not interfere with the nucleophile. Protic solvents like isopropanol can also be used, particularly for amine substitutions.

Q5: What is the role of a base in these reactions?

A5: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. Common bases include inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3), and organic bases such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivated starting material.1. Add a stronger base (e.g., NaH for alcohols/thiols) to generate the nucleophile in situ.2. Gradually increase the reaction temperature in 10-20°C increments.3. Switch to a more polar aprotic solvent like DMSO or DMF.4. Check the purity of the this compound.
Formation of Side Products 1. Di-substitution (if a di-halo starting material is used, though less common for C-F bonds).2. Reaction with the solvent (e.g., hydrolysis with residual water).3. Degradation of starting material or product at high temperatures.1. Use a stoichiometric amount of the nucleophile.2. Use anhydrous solvents.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Inconsistent Yields 1. Variability in reagent quality.2. Presence of oxygen, which can affect certain nucleophiles.3. Inconsistent reaction work-up and purification.1. Ensure the purity of reactants and solvents.2. For sensitive nucleophiles, degas the solvent and run the reaction under an inert atmosphere (N2 or Ar).3. Standardize the work-up and purification protocol.
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during work-up.2. Product co-elutes with starting material or impurities during chromatography.1. Saturate the aqueous phase with NaCl before extraction.2. Optimize the mobile phase for column chromatography; consider using a different stationary phase.

Experimental Protocols

General Procedure for Amination

A mixture of this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a base such as K2CO3 (2.0 eq.) or DIPEA (2.0 eq.) in a suitable solvent (e.g., DMF, NMP, or isopropanol) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Substitution with Alcohols and Thiols

To a solution of the alcohol or thiol (1.2 eq.) in an anhydrous polar aprotic solvent such as THF or DMF, a strong base like sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0°C. The mixture is stirred for 30 minutes to allow for the formation of the corresponding alkoxide or thiolate. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or heated as necessary. The reaction is monitored by TLC or LC-MS. After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the substitution of chloro-heterocycles, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Reaction Conditions for Amination of Chloro-Quinoxalines/Quinazolines

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference Analogue
AnilinesDIPEADioxane801260-652,4-dichloro-6,7-dimethoxyquinazoline[1]
Substituted Amines-IsopropanolReflux6Satisfactory2,4-dichloro-6,7-dimethoxyquinazoline[2]
Primary/Secondary Amines-Toluene8012-24VariesHalogen-heterocycles

Table 2: Reaction Conditions for Substitution with O/S Nucleophiles

Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference Analogue
Alcohols/ThiolsKOHTolueneRoom Temp2-24VariesHalogen-heterocycles
AlcoholsNaHTHF/DMF0 - RTVariesVariesGeneral SNAr
ThiolsNaHTHF/DMF0 - RTVariesVariesGeneral SNAr

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants This compound Nucleophile Base Start->Reactants 1. Combine Solvent Anhydrous Solvent (e.g., DMF, THF) Reactants->Solvent 2. Dissolve Conditions Inert Atmosphere (N2/Ar) Stir at specified Temp Solvent->Conditions 3. React Monitor Monitor by TLC/LC-MS Conditions->Monitor 4. Monitor Quench Quench Reaction (e.g., with H2O) Monitor->Quench 5. Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product

Caption: General experimental workflow for SNAr reactions.

Troubleshooting_Logic Start Low or No Conversion Check_Purity Check Reagent Purity Start->Check_Purity Increase_Temp Increase Temperature Check_Purity->Increase_Temp Purity OK Change_Solvent Change Solvent (e.g., to DMSO) Increase_Temp->Change_Solvent No Improvement Success Reaction Proceeds Increase_Temp->Success Improvement Stronger_Base Use Stronger Base (e.g., NaH) Change_Solvent->Stronger_Base No Improvement Change_Solvent->Success Improvement Stronger_Base->Success Improvement

Caption: Troubleshooting flowchart for low reaction conversion.

References

Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers using 2-Chloro-6,7-difluoroquinoxaline in Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I am performing a Suzuki coupling with this compound and a boronic acid, but I am observing very low or no formation of the desired product. What are the potential causes and how can I improve my yield?

Answer:

Low or no product yield in the Suzuki coupling of this compound can stem from several factors, particularly due to its electron-deficient nature. Here is a step-by-step troubleshooting guide:

1. Catalyst and Ligand Selection:

  • Problem: The catalyst system may not be active enough for this specific substrate. Aryl chlorides are generally less reactive than bromides or iodides.[1]

  • Solution:

    • For electron-deficient heteroaryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[2][3] Consider using ligands such as XPhos, SPhos, or RuPhos.[3][4]

    • Ensure your palladium source is of good quality. Older palladium sources can lose activity.[1] Consider using a pre-catalyst for better reproducibility.[3]

2. Boronic Acid/Ester Instability:

  • Problem: Boronic acids, especially electron-deficient heteroaryl boronic acids, can be unstable and prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] This is a common cause of low yields.[4][5]

  • Solution:

    • Use freshly purchased or recently purified boronic acid.

    • Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more stable than the corresponding boronic acids.[4][6]

    • Use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for potential degradation.[4]

3. Inadequate Base:

  • Problem: The choice and quality of the base are crucial for activating the boronic acid for transmetalation.[6] An inappropriate or weak base can lead to a stalled reaction.

  • Solution:

    • Stronger bases are often required for less reactive aryl chlorides. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[7][8]

    • Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water. For some anhydrous couplings with K₃PO₄, a small amount of water may be beneficial.[2]

4. Sub-optimal Reaction Conditions:

  • Problem: The solvent, temperature, and reaction time may not be optimized for this specific transformation.

  • Solution:

    • Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[5][8] For a related compound, 2,6-dichloroquinoxaline, THF was found to be an optimal solvent.[7]

    • Temperature: Higher temperatures are often necessary for activating aryl chlorides. A reaction temperature of 90-120°C is a good starting point.[7]

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst and phosphine ligands, leading to catalyst deactivation.[3] Freeze-pump-thaw cycles are highly recommended.[3][9]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as the dehalogenated starting material (6,7-difluoroquinoxaline) or homocoupled boronic acid. How can I minimize these side reactions?

Answer:

The formation of side products is a common issue in Suzuki couplings. Here’s how to address the most frequent ones:

1. Dehalogenation of the Aryl Halide:

  • Problem: The chloro group on your quinoxaline is replaced by a hydrogen atom. This can occur after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[5]

  • Solution:

    • Source of Hydride: The hydride can come from amine bases or alcoholic solvents.[5] If you are using such reagents, consider switching to an alternative.

    • Reaction Conditions: Minimize reaction time and temperature as prolonged heating can promote dehalogenation.

2. Homocoupling of the Boronic Acid:

  • Problem: Two molecules of your boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Solution:

    • Rigorous Degassing: As mentioned previously, ensure your reaction setup is free of oxygen.[3][9]

    • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

3. Protodeboronation:

  • Problem: As discussed in the low yield section, the boronic acid is converted to the corresponding arene.

  • Solution:

    • Use stable boronic acid derivatives and ensure anhydrous conditions if water is promoting the side reaction.[4]

Quantitative Data Summary

The following table presents optimized conditions and yields for the Suzuki-Miyaura coupling of a structurally similar compound, 2,6-dichloroquinoxaline, with various arylboronic acids.[7] This data can serve as a valuable starting point for optimizing your reaction with this compound.

EntryArylboronic Acid (Ar)Yield (%)
12-Tolyl77
23-Tolyl67
34-Tolyl75
42,6-Dimethylphenyl87
53,5-Dimethylphenyl90
62,4,6-Trimethylphenyl96
72-Methoxyphenyl72
84-Methoxyphenyl63
92,3-Dimethoxyphenyl65
102,6-Dimethoxyphenyl97

General Optimized Conditions for the above reactions: 2,6-dichloroquinoxaline (1 equiv), Arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv), THF, 90 °C, 8 h.[7]

Experimental Protocols & Methodologies

General Procedure for Suzuki-Miyaura Coupling of this compound:

This is a general guideline. Optimization for specific boronic acids will be necessary.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.3 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., THF, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere (Nitrogen or Argon) and stir for the specified time (e.g., 8-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex (Ar-Pd(II)-X)L_n Pd0->OA_complex Oxidative Addition TM_complex Transmetalation Complex (Ar-Pd(II)-Ar')L_n OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArX Ar-X (this compound) ArX->OA_complex Boronic Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ Boronic->Borate Base Base Base->Boronic Borate->TM_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? Start->Check_Catalyst Change_Catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Check_Catalyst->Change_Catalyst No Check_Boronic Is the Boronic Acid/Ester Stable? Check_Catalyst->Check_Boronic Yes Change_Catalyst->Check_Boronic Change_Boronic Action: Use Fresh Reagent, Consider Pinacol Ester or Trifluoroborate Salt Check_Boronic->Change_Boronic No Check_Base Is the Base Strong Enough? Check_Boronic->Check_Base Yes Change_Boronic->Check_Base Change_Base Action: Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Change_Base No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Change_Conditions Action: Increase Temperature, Ensure Rigorous Degassing Check_Conditions->Change_Conditions No Success Improved Yield Check_Conditions->Success Yes Change_Conditions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Preventing decomposition of 2-Chloro-6,7-difluoroquinoxaline during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6,7-difluoroquinoxaline. The information provided is intended to help prevent and troubleshoot potential issues related to the stability and reactivity of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with this compound?

While specific data on the intrinsic decomposition of this compound is limited, the primary stability concern arises from its reactivity towards nucleophiles. Unintended nucleophilic substitution reactions can lead to the formation of impurities, which may be perceived as decomposition of the starting material. The fluorine atoms on the quinoxaline ring, in addition to the chlorine atom, can be susceptible to displacement under certain conditions.

Q2: At which positions is this compound most reactive?

This compound has three potential sites for nucleophilic aromatic substitution (SNAr): the C2-chloro position and the C6- and C7-fluoro positions. The chlorine at the 2-position is generally a good leaving group in SNAr reactions on quinoxaline systems. However, the fluorine atoms at the 6- and 7-positions can also be displaced, particularly by strong nucleophiles or under forcing reaction conditions. The relative reactivity of these positions can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Q3: What are the typical side products observed in reactions involving this compound?

Common side products are typically the result of unintended nucleophilic substitution. For example, if a reaction is performed in a nucleophilic solvent like methanol, the corresponding methoxy-substituted quinoxaline may be formed as an impurity. Similarly, if the intended reaction is at the C2 position, substitution at the C6 or C7 positions can lead to isomeric impurities.

Q4: How can I minimize the formation of these side products?

To minimize side product formation, it is crucial to carefully select non-nucleophilic solvents and control the reaction temperature. The choice of base is also critical, as it can act as a nucleophile itself. Using bulky, non-nucleophilic bases can be advantageous. Additionally, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture or oxygen.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Low or no yield of the desired product 1. Decomposition of starting material: While less common, thermal instability under harsh conditions could be a factor. 2. Incorrect reaction conditions: The reaction may not be proceeding as expected due to suboptimal temperature, solvent, or catalyst. 3. Poor reactivity of the nucleophile: The chosen nucleophile may not be strong enough to displace the chloro or fluoro groups.1. Optimize reaction temperature: Screen a range of temperatures to find the optimal balance between reaction rate and stability. 2. Solvent screening: Test a variety of aprotic, non-nucleophilic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). 3. Use a stronger nucleophile or activation: Consider using a more reactive nucleophile or adding a catalyst to facilitate the reaction.
Formation of multiple products 1. Competing nucleophilic substitution: The nucleophile may be reacting at the C2, C6, and/or C7 positions. 2. Reaction with solvent or base: Nucleophilic solvents (e.g., methanol, ethanol) or bases can compete with the intended nucleophile.1. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). 2. Lower reaction temperature: This can often improve the selectivity of the reaction. 3. Switch to a non-nucleophilic solvent and/or base: Use solvents like THF or toluene and a non-nucleophilic base such as DBU or a bulky amine.
Presence of an unexpected peak in the mass spectrum corresponding to the loss of a fluorine atom and addition of another group 1. Nucleophilic substitution of fluorine: The fluorine atoms at C6 or C7 are susceptible to displacement by nucleophiles. This is a known reactivity pattern for fluorinated quinoxalines.1. Protecting groups: If feasible, consider a synthetic route where the fluoro-positions are temporarily protected. 2. Milder reaction conditions: Employ lower temperatures and less aggressive nucleophiles to favor substitution at the more reactive C2-chloro position.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution at the C2-Position

This protocol provides a general methodology for a typical SNAr reaction, with an emphasis on minimizing side reactions.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous, non-nucleophilic solvent (e.g., THF or Dioxane)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.

  • Add the nucleophile (1.1 eq) to the solution at room temperature.

  • Add the non-nucleophilic base (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (start with room temperature and gently heat if necessary) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Notes for this Protocol:

  • If the reaction is sluggish, a gradual increase in temperature is recommended. Avoid excessive heating to prevent potential side reactions.

  • If substitution at the fluoro-positions is observed, consider using a less reactive base or running the reaction at a lower temperature for a longer period.

  • The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of the starting material or reaction with atmospheric components.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting unexpected outcomes in reactions involving this compound.

TroubleshootingWorkflow start Start Reaction with This compound check_outcome Reaction Outcome Analysis (LC-MS, NMR) start->check_outcome desired_product Desired Product Formed (Proceed to Workup/Purification) check_outcome->desired_product Success low_yield Low/No Yield check_outcome->low_yield Problem multiple_products Multiple Products Observed check_outcome->multiple_products Problem analyze_low_yield Analyze Cause for Low Yield low_yield->analyze_low_yield analyze_multiple_products Analyze Side Products multiple_products->analyze_multiple_products optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Use Stronger Nucleophile analyze_low_yield->optimize_conditions Suboptimal Conditions check_stability Check Starting Material Stability: - Run control without nucleophile analyze_low_yield->check_stability Decomposition Suspected change_solvent_base Change to Non-nucleophilic Solvent/Base analyze_multiple_products->change_solvent_base Solvent/Base Adducts lower_temp Lower Reaction Temperature analyze_multiple_products->lower_temp Poor Selectivity control_stoichiometry Control Nucleophile Stoichiometry analyze_multiple_products->control_stoichiometry Over-reaction end Successful Reaction optimize_conditions->end check_stability->end change_solvent_base->end lower_temp->end control_stoichiometry->end

Caption: Troubleshooting workflow for reactions with this compound.

Potential Reaction Pathways

This diagram illustrates the potential competing nucleophilic substitution reactions.

ReactionPathways start This compound + Nucleophile (Nu-) product_cl 2-Nu-6,7-difluoroquinoxaline (Desired Product) start->product_cl Substitution at C2 product_f6 2-Chloro-6-Nu-7-fluoroquinoxaline (Side Product) start->product_f6 Substitution at C6 product_f7 2-Chloro-6-fluoro-7-Nu-quinoxaline (Side Product) start->product_f7 Substitution at C7

Caption: Competing nucleophilic substitution pathways for this compound.

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6,7-difluoroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (Precursor)

  • Question: My condensation reaction between 4,5-difluoro-1,2-phenylenediamine and oxalic acid is resulting in a very low yield of the desired dione. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the mixture is heated at a sufficient temperature and for an adequate duration. The reaction is typically refluxed in an acidic solution for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Purity of Starting Materials: Impurities in the 4,5-difluoro-1,2-phenylenediamine or oxalic acid can interfere with the reaction. Use starting materials of high purity.

    • Improper pH: The condensation reaction is typically acid-catalyzed. Ensure the reaction medium is sufficiently acidic. Hydrochloric acid is commonly used for this purpose.

    • Product Solubility: The product may have some solubility in the reaction mixture, leading to losses during filtration. Ensure the reaction mixture is cooled adequately before filtering to maximize precipitation.

Issue 2: Poor Selectivity in the Chlorination Step

  • Question: I am getting a significant amount of the undesired 2,3-dichloro-6,7-difluoroquinoxaline instead of the desired mono-chloro product. How can I improve the selectivity?

  • Answer:

    • Stoichiometry of Chlorinating Agent: The molar ratio of the quinoxaline-dione to the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is critical. Using a large excess of POCl₃ can lead to dichlorination. Carefully control the stoichiometry, aiming for a slight excess of the chlorinating agent.

    • Reaction Temperature and Time: The chlorination of quinazolinones with POCl₃ is a two-stage process that can be controlled by temperature. An initial phosphorylation occurs at lower temperatures (below 25°C), followed by conversion to the chloroquinazoline upon heating (70-90°C)[1][2]. Carefully controlling the temperature ramp-up and reaction time can favor the formation of the mono-chlorinated product.

    • Presence of a Base: The addition of a tertiary amine base can influence the reaction. The reaction proceeds via phosphorylated intermediates, and maintaining basic conditions during the addition of POCl₃ can suppress the formation of side products[1].

Issue 3: Difficulty in Removing Excess POCl₃

  • Question: After the chlorination step, I am having trouble removing the excess phosphorus oxychloride, which complicates the work-up. What is the best way to handle this?

  • Answer:

    • Distillation: Excess POCl₃ can be removed by distillation under reduced pressure after the reaction is complete.

    • Careful Quenching: The reaction mixture should be cooled and then slowly and carefully poured onto crushed ice or into ice-cold water. This must be done in a well-ventilated fume hood with appropriate personal protective equipment, as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

    • Solvent-Free Conditions: Consider using equimolar amounts of POCl₃ under solvent-free conditions, which can simplify the work-up process by minimizing the amount of excess reagent to be quenched.

Issue 4: Product Purification Challenges

  • Question: My final product, this compound, is impure, and I am struggling with its purification. What methods are recommended?

  • Answer:

    • Column Chromatography: Purification by column chromatography using silica gel is a common method. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the desired product from impurities[3].

    • Recrystallization: Recrystallization from an appropriate solvent can also be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.

    • Extraction: After quenching the reaction, the product is typically extracted into an organic solvent like dichloromethane[4]. Washing the organic layer with water and brine can help remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely employed synthetic pathway involves a two-step process. The first step is the condensation of 4,5-difluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound, such as oxalic acid, to form 6,7-difluoroquinoxaline-2,3(1H,4H)-dione. The second step is the selective chlorination of this dione, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield this compound.

Q2: What are the key safety precautions to take during this synthesis?

A2: Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. All manipulations involving POCl₃ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and releases HCl gas, so it must be done slowly and with extreme caution.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the condensation and chlorination reactions. By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q4: What are the potential byproducts in the chlorination step?

A4: The main potential byproduct is the dichlorinated species, 2,3-dichloro-6,7-difluoroquinoxaline. Formation of this byproduct can be minimized by carefully controlling the stoichiometry of the chlorinating agent and the reaction conditions[1]. Other byproducts can arise from incomplete reaction or side reactions involving phosphorylated intermediates[1][2].

Q5: Are there alternative chlorinating agents to POCl₃?

A5: While POCl₃ is commonly used, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be employed for the chlorination of similar heterocyclic systems. However, POCl₃ is often preferred for its effectiveness in this type of transformation.

Experimental Protocols

Step 1: Synthesis of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione

This protocol is based on the general principle of quinoxaline synthesis from o-phenylenediamines and dicarbonyl compounds.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
4,5-difluoro-1,2-phenylenediamine144.1214.41001
Oxalic acid dihydrate126.0713.91101.1
Hydrochloric acid (4 M)-250 mL--
Deionized Water-As needed--
Ethanol-As needed--

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (14.4 g, 100 mmol) and oxalic acid dihydrate (13.9 g, 110 mmol).

  • Add 250 mL of 4 M hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath for at least 1 hour to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Wash the collected solid with cold ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain 6,7-difluoroquinoxaline-2,3(1H,4H)-dione as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of quinoxalinones.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Molar Ratio
6,7-difluoroquinoxaline-2,3(1H,4H)-dione198.1119.81001
Phosphorus oxychloride (POCl₃)153.3323.0 (15 mL)1501.5
Dichloromethane (DCM)-As needed--
Deionized Water-As needed--
Sodium Bicarbonate (sat. aq. solution)-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6,7-difluoroquinoxaline-2,3(1H,4H)-dione (19.8 g, 100 mmol) in phosphorus oxychloride (15 mL, 150 mmol).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Expected Yield: 70-85%

Data Summary

Table 1: Reaction Parameters for the Synthesis of 6,7-difluoroquinoxaline-2,3(1H,4H)-dione

ParameterValue
Starting Material4,5-difluoro-1,2-phenylenediamine
ReagentOxalic acid dihydrate
Solvent4 M HCl
TemperatureReflux
Reaction Time4-6 hours
Typical Yield85-95%

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material6,7-difluoroquinoxaline-2,3(1H,4H)-dione
ReagentPhosphorus oxychloride (POCl₃)
SolventNone (neat)
TemperatureReflux (105-110°C)
Reaction Time2-4 hours
Typical Yield70-85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Chlorination Start1 4,5-difluoro-1,2-phenylenediamine + Oxalic Acid Process1 Condensation (Reflux in 4M HCl) Start1->Process1 Product1 6,7-difluoroquinoxaline-2,3(1H,4H)-dione Process1->Product1 Start2 6,7-difluoroquinoxaline-2,3(1H,4H)-dione Product1->Start2 Intermediate Process2 Chlorination (POCl3, Reflux) Start2->Process2 Product2 This compound Process2->Product2

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_solutions_yield Solutions for Low Dione Yield cluster_solutions_selectivity Solutions for Poor Selectivity cluster_solutions_purification Solutions for Purification Start Synthesis Issue? LowYield Low Yield of Dione? Start->LowYield PoorSelectivity Poor Chlorination Selectivity? Start->PoorSelectivity Purification Purification Difficulty? Start->Purification CheckTimeTemp Increase Reaction Time/Temperature LowYield->CheckTimeTemp CheckPurity Verify Starting Material Purity LowYield->CheckPurity CheckpH Ensure Acidic Conditions LowYield->CheckpH ControlStoich Control POCl3 Stoichiometry PoorSelectivity->ControlStoich ControlTemp Optimize Reaction Temperature Profile PoorSelectivity->ControlTemp UseBase Consider Addition of a Base PoorSelectivity->UseBase ColumnChrom Column Chromatography Purification->ColumnChrom Recrystallize Recrystallization Purification->Recrystallize Extraction Optimize Extraction and Washing Purification->Extraction

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-Chloro-6,7-difluoroquinoxaline. The following information is designed to address specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions with this compound?

A1: Researchers may encounter several challenges, including:

  • Low reaction yield: This can be due to catalyst deactivation, poor substrate solubility, or non-optimal reaction conditions.

  • Catalyst deactivation: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, leading to catalyst inhibition.

  • Side reactions: Common side reactions include hydrodehalogenation (replacement of chlorine with hydrogen) and homocoupling of the coupling partners.

  • Difficulty in purification: Removal of the palladium catalyst and ligands from the final product can be challenging.

Q2: How do the fluorine substituents on the quinoxaline ring affect the cross-coupling reaction?

A2: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Cl bond. This can make oxidative addition, the rate-determining step in many cross-coupling reactions, more facile compared to non-fluorinated analogues. However, it can also impact the electronic properties of the catalyst and substrate, potentially requiring fine-tuning of reaction conditions.

Q3: Which palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound?

A3: For substrates similar to this compound, such as 2,6-dichloroquinoxaline, palladium(0) catalysts with phosphine ligands have proven effective. A commonly successful system is Pd(PPh₃)₄ with a potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) base in a solvent like THF or dioxane.[1]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A4: For the Buchwald-Hartwig amination of related chloroquinolines, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., BINAP, DavePhos) are often employed.[2][3] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is also critical.

Q5: Are there any specific recommendations for the Sonogashira coupling of this compound?

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalystEnsure the use of a fresh, high-quality Pd(0) catalyst or a reliable precatalyst. Consider in situ reduction of a Pd(II) source.
Poor choice of baseScreen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base are crucial.[1][7]
Inappropriate solventTest solvents like THF, dioxane, or toluene. The addition of water can sometimes be beneficial, but its effect is substrate-dependent.[1]
Low reaction temperatureGradually increase the reaction temperature. For chloroquinoxalines, temperatures around 90-120 °C are often effective.[1]
Hydrodehalogenation Presence of a hydrogen sourceEnsure anhydrous conditions and use a high-purity inert gas.
Catalyst system promotes side reactionScreen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.
Homocoupling of Boronic Acid Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas.
High catalyst loadingReduce the catalyst loading to the minimum effective amount.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or No Yield Catalyst inhibition by substrate or amineUse a higher catalyst loading or switch to a more robust ligand such as a biarylphosphine (e.g., XPhos, SPhos) or a ferrocenyl-based ligand (e.g., DavePhos).[2][3]
Steric hindranceFor sterically demanding amines, a more active catalyst system with a bulkier ligand may be required.[2][3]
Incompatible baseScreen strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS.
Formation of Diarylamine Over-arylation of the primary amine productUse a slight excess of the amine coupling partner. Monitor the reaction closely and stop it upon complete consumption of the starting material.
Decomposition of Product Harsh reaction conditionsUse a weaker base or lower the reaction temperature. Some fluorinated anilines can be unstable under strongly basic conditions at high temperatures.[8]
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Yield Inefficient catalyst systemScreen different palladium sources (e.g., Pd(PPh₃)₄, [PdCl₂(PPh₃)₂]) and ligands.
Absence of or ineffective co-catalystIf using a traditional Sonogashira, ensure the use of a copper(I) salt (e.g., CuI). For copper-free conditions, the choice of palladium catalyst and base is critical.[9]
Inappropriate baseAn amine base such as triethylamine or diisopropylamine is typically used and can also serve as the solvent.[9]
Alkyne Homocoupling (Glaser Coupling) Presence of oxygenRigorously exclude oxygen from the reaction.
Use of a copper co-catalystSwitch to copper-free Sonogashira conditions.[4][5][6]
Decomposition of Terminal Alkyne Unstable alkyneUse the alkyne as the limiting reagent or add it slowly to the reaction mixture.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2,6-dichloroquinoxaline with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12-Tolylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90877
24-Tolylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90875
32,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90896
44-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90863
54-Fluorophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90862
62-Thienylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄THF90845

Note: The data is for 2,6-dichloroquinoxaline, a close structural analog of this compound. Yields may vary for the difluoro-substituted substrate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloroquinoxaline [1]

A mixture of the chloroquinoxaline (1 equiv.), arylboronic acid (1.3 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2 equiv.) in a suitable solvent (e.g., THF) is prepared in a reaction vessel. The vessel is sealed and the mixture is thoroughly degassed and placed under an inert atmosphere (e.g., argon or nitrogen). The reaction is then heated to the desired temperature (e.g., 90 °C) with stirring for the specified time (e.g., 8 hours). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Chloroquinoxaline, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat Start Reaction monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

troubleshooting_logic start Low or No Product Formation check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst or precatalyst. Consider in situ activation. check_catalyst->solution_catalyst No check_reagents Are reagents pure? check_conditions->check_reagents Yes solution_conditions Screen base, solvent, and temperature. check_conditions->solution_conditions No solution_reagents Purify starting materials. Ensure anhydrous/anaerobic conditions. check_reagents->solution_reagents No final_optimization Consider ligand screening for improved performance and side reaction suppression. check_reagents->final_optimization Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Managing impurities in 2-Chloro-6,7-difluoroquinoxaline preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Chloro-6,7-difluoroquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the cyclization of a substituted aniline precursor followed by chlorination. A plausible route starts from 4,5-difluoro-1,2-phenylenediamine, which is reacted with a glyoxylic acid derivative to form the quinoxalinone core. This intermediate is then chlorinated, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the most likely impurities to be encountered during the synthesis of this compound?

While specific impurity profiles can vary based on reaction conditions, several common impurities can be anticipated:

  • Unreacted Starting Materials: Residual 4,5-difluoro-1,2-phenylenediamine or the glyoxylic acid derivative.

  • Incomplete Chlorination: The intermediate 6,7-difluoroquinoxalin-2(1H)-one may remain if the chlorination step is incomplete.

  • Over-chlorinated Byproducts: Formation of dichlorinated quinoxaline species, although less common, can occur under harsh chlorination conditions.

  • Hydrolysis Products: The product, this compound, can be sensitive to moisture and may hydrolyze back to 6,7-difluoroquinoxalin-2(1H)-one, particularly during workup and purification.

  • Solvent Adducts: Depending on the solvents used, adducts may form.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring the reaction progress. A typical TLC system would involve a silica gel plate with a mobile phase such as a mixture of ethyl acetate and hexane. For more accurate quantification of impurities, HPLC is the preferred method.

Q4: What are the recommended purification methods for this compound?

The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: Using a suitable solvent system, such as ethanol/water or toluene, can effectively remove many common impurities.

  • Column Chromatography: For higher purity requirements, silica gel column chromatography with a gradient of ethyl acetate in hexane is a reliable method.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction in either the cyclization or chlorination step.- Ensure starting materials are pure and dry.- Optimize reaction temperature and time for both steps.- Use a sufficient excess of the chlorinating agent.
Presence of Starting Material in Final Product Insufficient reaction time or temperature.- Increase the reaction time and/or temperature for the initial cyclization step.- Monitor the reaction by TLC or HPLC until the starting material is consumed.
Significant Amount of 6,7-difluoroquinoxalin-2(1H)-one Impurity Incomplete chlorination or hydrolysis of the product.- Increase the amount of phosphorus oxychloride and/or the reaction temperature and time for the chlorination step.- Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis.- Perform the workup at low temperatures.
Formation of Dark-colored Byproducts Decomposition of starting materials or product at high temperatures.- Carefully control the reaction temperature, especially during the chlorination step.- Consider using a milder chlorinating agent if possible.- Purify the final product using activated carbon treatment followed by recrystallization or column chromatography.
Difficulty in Removing a Specific Impurity Co-elution during chromatography or similar solubility during recrystallization.- Modify the mobile phase composition or use a different stationary phase for column chromatography.- Experiment with different solvent systems for recrystallization.- Consider a chemical treatment to convert the impurity into a more easily separable compound.

Experimental Protocols

Synthesis of 6,7-difluoroquinoxalin-2(1H)-one (Intermediate)
  • In a round-bottom flask, dissolve 4,5-difluoro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as ethanol.

  • Add an aqueous solution of glyoxylic acid (1.1 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6,7-difluoroquinoxalin-2(1H)-one.

Synthesis of this compound
  • In a dry flask equipped with a reflux condenser and a nitrogen inlet, add 6,7-difluoroquinoxalin-2(1H)-one (1 eq.).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.).

  • Heat the mixture to reflux (around 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Slowly add water to the hot filtrate until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Glyoxylic Acid Intermediate Intermediate Cyclization->Intermediate Chlorination Chlorination Intermediate->Chlorination POCl3 Crude Product Crude Product Chlorination->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Synthetic and purification workflow for this compound.

impurity_formation Start Starting Materials (4,5-difluoro-1,2-phenylenediamine) Intermediate 6,7-difluoroquinoxalin-2(1H)-one Start->Intermediate Cyclization Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Chlorination Impurity2 Incomplete Chlorination (Intermediate) Intermediate->Impurity2 Incomplete Chlorination Impurity3 Hydrolysis Product (Intermediate) Product->Impurity3 Hydrolysis (H2O)

Caption: Potential pathways for common impurity formation.

References

Validation & Comparative

Comparative NMR Analysis: 2-Chloro-6,7-difluoroquinoxaline vs. 2-Chloroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Medicinal Chemistry and Drug Development

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6,7-difluoroquinoxaline and a structurally related alternative, 2-chloroquinoxaline. Due to the limited availability of experimental NMR data for this compound, this guide utilizes predicted spectral data for this compound, offering a valuable resource for researchers in the synthesis and characterization of novel quinoxaline-based compounds. The inclusion of experimental data for 2-chloroquinoxaline provides a baseline for understanding the influence of fluorine substitution on the NMR spectral properties of the quinoxaline scaffold.

Introduction to Quinoxaline Derivatives in Drug Discovery

Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, and antiviral properties. The introduction of substituents, such as halogens, onto the quinoxaline core can significantly modulate the electronic properties and biological activity of these molecules. Understanding the structural characteristics of these derivatives through analytical techniques like NMR spectroscopy is crucial for structure elucidation, purity assessment, and guiding further drug design efforts.

1H and 13C NMR Spectral Data Comparison

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for 2-chloroquinoxaline. The data is presented to facilitate a direct comparison of the impact of the difluoro substitution on the chemical environment of the quinoxaline ring system.

Table 1: 1H NMR Chemical Shift Data (ppm)

Proton This compound (Predicted) 2-chloroquinoxaline (Experimental)
H-38.758.72
H-57.95 (dd, J = 9.9, 8.1 Hz)8.05 (dd, J = 8.4, 1.5 Hz)
H-87.85 (t, J = 8.9 Hz)7.85 (dd, J = 8.4, 1.5 Hz)
H-6, H-7-7.75 (m)

Note: Predicted data for this compound was obtained using online NMR prediction tools. Experimental data for 2-chloroquinoxaline is sourced from publicly available spectral databases.

Table 2: 13C NMR Chemical Shift Data (ppm)

Carbon This compound (Predicted) 2-chloroquinoxaline (Experimental)
C-2151.5150.9
C-3144.5144.1
C-4a139.0 (d, J = 10.0 Hz)141.5
C-8a138.5 (d, J = 10.0 Hz)141.2
C-6153.0 (dd, J = 250.0, 15.0 Hz)130.5
C-7151.0 (dd, J = 250.0, 15.0 Hz)130.2
C-5118.0 (d, J = 20.0 Hz)129.5
C-8116.0 (d, J = 20.0 Hz)129.3

Note: Predicted data for this compound was obtained using online NMR prediction tools. Experimental data for 2-chloroquinoxaline is sourced from publicly available spectral databases. The predicted spectrum for the difluoro-substituted compound shows characteristic carbon-fluorine couplings (J-coupling constants).

Experimental Protocol for NMR Analysis

The following provides a general methodology for acquiring 1H and 13C NMR spectra of quinoxaline derivatives.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the quinoxaline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • The choice of solvent depends on the solubility of the compound. For many quinoxaline derivatives, Chloroform-d (CDCl3) is a common choice.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. 1H NMR Acquisition:

  • Acquire a standard one-dimensional 1H NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

4. 13C NMR Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the 1H NMR signals to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) in the 1H NMR spectrum to deduce proton-proton connectivities.

Visualizing the Analysis

To aid in the understanding of the molecular structures and the analytical workflow, the following diagrams are provided.

G Chemical Structure of this compound cluster_quinoxaline C2 N1 C2->N1 C8a N1->C8a C8 C8a->C8 C7 C8->C7 C6 C7->C6 C5 C6->C5 C4a C5->C4a C4a->C8a N4 C4a->N4 C3 N4->C3 C3->C2 C2_label C3_label N1_label N4_label C4a_label C8a_label C5_label C6_label C7_label C8_label

Caption: Molecular structure of this compound.

G NMR Analysis Workflow cluster_workflow start Sample Preparation instrument NMR Spectrometer Setup start->instrument h1_acq 1H NMR Acquisition instrument->h1_acq c13_acq 13C NMR Acquisition instrument->c13_acq processing Data Processing h1_acq->processing c13_acq->processing analysis Spectral Analysis processing->analysis structure Structure Elucidation analysis->structure

Caption: General workflow for NMR analysis of quinoxaline derivatives.

Discussion and Comparison

The presence of two fluorine atoms at the C-6 and C-7 positions of the quinoxaline ring in this compound is predicted to have a significant impact on the 1H and 13C NMR spectra compared to 2-chloroquinoxaline.

In the 1H NMR spectrum , the protons on the fluorinated benzene ring (H-5 and H-8) are expected to exhibit complex coupling patterns due to both proton-proton and proton-fluorine couplings. The predicted chemical shifts of H-5 and H-8 are slightly upfield compared to the corresponding protons in 2-chloroquinoxaline, which can be attributed to the strong electron-withdrawing nature of the fluorine atoms.

In the 13C NMR spectrum , the most notable differences are the large C-F coupling constants observed for C-6 and C-7 in the predicted spectrum of this compound. These large one-bond and two-bond coupling constants are characteristic of fluorinated aromatic compounds and provide definitive evidence for the presence and location of the fluorine substituents. The chemical shifts of the fluorinated carbons (C-6 and C-7) are predicted to be significantly downfield compared to the corresponding carbons in 2-chloroquinoxaline, a direct consequence of the deshielding effect of the electronegative fluorine atoms. The carbons adjacent to the fluorinated positions (C-5, C-8, C-4a, and C-8a) also show predicted changes in their chemical shifts and exhibit smaller C-F couplings.

Conclusion

This comparative guide highlights the key differences in the 1H and 13C NMR spectra of this compound (predicted) and 2-chloroquinoxaline (experimental). The introduction of fluorine atoms leads to predictable changes in chemical shifts and introduces characteristic carbon-fluorine and proton-fluorine coupling patterns. This information is invaluable for researchers working on the synthesis and characterization of fluorinated quinoxaline derivatives, aiding in the confirmation of their chemical structures and paving the way for the development of novel therapeutic agents. While predicted data serves as a useful guide, experimental verification remains the gold standard for definitive structural elucidation.

Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry for 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the analysis of 2-Chloro-6,7-difluoroquinoxaline, a halogenated heterocyclic compound of interest in medicinal chemistry. We will explore the expected performance of HRMS and contrast it with alternative analytical techniques, supported by inferred experimental data and detailed methodologies.

High-resolution mass spectrometry stands as a powerful tool for the unambiguous identification and quantification of complex molecules like this compound. Its ability to provide highly accurate mass measurements allows for the confident determination of elemental composition, a critical step in structural elucidation.

Performance Showdown: High-Resolution Mass Spectrometry vs. Alternatives

The choice of analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the analyte. For this compound, both gas chromatography-high resolution mass spectrometry (GC-HRMS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are highly suitable. The selection between these two would depend on the compound's volatility and the complexity of the sample matrix.[1][2]

Below is a comparative summary of the expected performance of HRMS against other common analytical methods.

Technique Analyte Mass Accuracy (ppm) Resolution Sensitivity Key Advantages Limitations
GC-HRMS This compound< 5> 10,000HighExcellent for volatile compounds, high chromatographic resolution.Requires analyte to be thermally stable and volatile.
LC-HRMS This compound< 5> 10,000HighSuitable for a wide range of polarities and thermally labile compounds.[1][2]Matrix effects can suppress ionization.
GC-MS (Quadrupole) This compound100-500Unit ResolutionModerateRobust and widely available.Lower mass accuracy and resolution can lead to ambiguity.
LC-MS (Quadrupole) This compound100-500Unit ResolutionModerateVersatile for various compound classes.Lower mass accuracy and resolution.
Nuclear Magnetic Resonance (NMR) This compoundN/AN/ALowProvides detailed structural information.Requires larger sample amounts and longer acquisition times.
Elemental Analysis This compoundN/AN/ALowDetermines elemental composition.Does not provide structural information.

Deciphering the Molecular Blueprint: Expected Fragmentation

In mass spectrometry, the fragmentation pattern of a molecule provides a veritable fingerprint, aiding in its structural identification. For this compound, collision-induced dissociation (CID) in an HRMS instrument is expected to yield characteristic fragment ions. A key diagnostic feature for chlorinated compounds is the presence of an M+2 isotopic peak with an intensity approximately one-third of the monoisotopic peak (M), due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the quinoxaline core is anticipated to involve the loss of small neutral molecules such as HCN, halogens, and cleavage of the heterocyclic ring.

Illuminating the Path: Experimental Protocols

While specific experimental data for this compound is not publicly available, the following protocols for GC-HRMS and LC-HRMS are based on established methods for analogous halogenated aromatic compounds.

GC-HRMS Protocol
  • Sample Preparation: A solution of this compound in a suitable volatile solvent (e.g., dichloromethane) is prepared at a concentration of 1-10 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split/splitless injector at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • High-Resolution Mass Spectrometer (HRMS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Resolution: > 60,000 (FWHM).

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode for accurate mass measurements and fragmentation analysis.

LC-HRMS Protocol
  • Sample Preparation: A solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) is prepared at a concentration of 1-10 µg/mL.

  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • High-Resolution Mass Spectrometer (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Resolution: > 60,000 (FWHM).

    • Mass Range: m/z 100-600.

    • Data Acquisition: Full scan MS and data-dependent MS/MS for fragmentation analysis.

Visualizing the Workflow and Comparisons

To further clarify the analytical process and the comparative advantages of HRMS, the following diagrams are provided.

High_Resolution_Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_mass_spec High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution GC Gas Chromatography (for volatile analysis) Dilution->GC Injection LC Liquid Chromatography (for broader applicability) Dilution->LC Injection Ionization Ionization (EI for GC, ESI for LC) GC->Ionization LC->Ionization MassAnalyzer Mass Analyzer (Orbitrap or TOF) Resolution > 10,000 Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector AccurateMass Accurate Mass Measurement (< 5 ppm error) Detector->AccurateMass FragAnalysis Fragmentation Pattern Analysis Detector->FragAnalysis FormulaDet Elemental Formula Determination AccurateMass->FormulaDet StructElucid Structural Elucidation FragAnalysis->StructElucid

Caption: Experimental workflow for the analysis of this compound using HRMS.

Comparison_of_Analytical_Techniques HRMS High-Resolution Mass Spectrometry LRMS Low-Resolution Mass Spectrometry HRMS->LRMS Superior Mass Accuracy & Resolution NMR NMR Spectroscopy HRMS->NMR Complementary for Full Structure HighAccuracy High Mass Accuracy (< 5 ppm) HRMS->HighAccuracy HighResolution High Resolution (> 10,000) HRMS->HighResolution HighSensitivity High Sensitivity HRMS->HighSensitivity LRMS->HighSensitivity StructuralInfo Detailed Structural Information NMR->StructuralInfo ElementalAnalysis Elemental Analysis ElementalComp Elemental Composition ElementalAnalysis->ElementalComp

Caption: Logical comparison of HRMS with other analytical techniques for compound characterization.

References

Comparing the reactivity of 2-Chloro-6,7-difluoroquinoxaline with other haloquinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Quinoxaline scaffolds, in particular, are prevalent in a multitude of kinase inhibitors and other biologically active molecules. This guide provides a comparative analysis of the reactivity of 2-Chloro-6,7-difluoroquinoxaline against other haloquinoxalines, supported by available experimental data and established chemical principles. The inclusion of fluorine atoms at the 6 and 7 positions significantly enhances the electrophilicity of the quinoxaline core, rendering the 2-chloro position highly susceptible to nucleophilic attack and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for functionalizing haloquinoxalines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a Meisenheimer complex, followed by the departure of the halide leaving group. The rate of this reaction is largely governed by the electrophilicity of the quinoxaline ring and the stability of the intermediate.

The two nitrogen atoms in the quinoxaline ring inherently activate the chloro-substituent towards nucleophilic attack. The addition of two strongly electron-withdrawing fluorine atoms in this compound further amplifies this effect, making it a highly reactive substrate for SNAr reactions. This enhanced reactivity allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, often under milder conditions than those required for less activated haloquinoxalines.

While specific kinetic data for the nucleophilic substitution of this compound is not extensively reported in the literature, the reactivity of analogous compounds provides a strong basis for comparison. For instance, the reaction of 2,3-dichloroquinoxaline with various nucleophiles has been well-documented, demonstrating the feasibility of selective mono- or di-substitution depending on the reaction conditions.[1][2] The presence of the 6,7-difluoro substitution is anticipated to significantly accelerate these transformations.

Comparative Data for Nucleophilic Aromatic Substitution on Haloquinoxalines
HaloquinoxalineNucleophileReaction ConditionsYield (%)Reference
2,3-DichloroquinoxalineAmmoniaVariesMono- or di-substituted products[1]
2,3-DichloroquinoxalinePropargylic alcohol alkoxidesVariesGood[1]
2,3-DichloroquinoxalinePhenolsVariesGood[1]
2,6-DichloroquinoxalineVarious aminesDMF, 70-75°C, 6-7 hGood[3]
2-Chloro-4-amino-6,7-dimethoxy quinazolineAniline derivativesIsopropanol, reflux, 6 hSatisfactory[4]

This table summarizes data for related haloquinoxalines to provide a reactivity benchmark. Specific yields for this compound are not widely published but are expected to be high under similar or milder conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a haloquinoxaline with an amine, which can be adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) (1.5 eq)

Procedure:

  • To a stirred solution of this compound in DMF, add the amine and potassium carbonate.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely employed in the synthesis of complex quinoxaline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a halo-heterocycle with an organoboron reagent in the presence of a palladium catalyst and a base. The electron-deficient nature of the this compound ring is expected to facilitate the initial oxidative addition step of the catalytic cycle, a key determinant of the overall reaction rate. This suggests that this compound would be an excellent substrate for Suzuki-Miyaura couplings, likely affording high yields of the coupled products.

Comparative studies on other chloroquinoxalines, such as 2,6-dichloroquinoxaline, have demonstrated the feasibility and regioselectivity of Suzuki-Miyaura reactions.[1] The C2 position is generally more reactive than other positions on the quinoxaline ring in the absence of other strong activating or directing groups.

Comparative Data for Suzuki-Miyaura Coupling of Haloquinoxalines
HaloquinoxalineBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
2,6-DichloroquinoxalineVarious arylboronic acidsPd(PPh3)4K3PO4THFGood to excellent[1]
2,4,7-TrichloroquinazolineVarious arylboronic acidsPd(OAc)2/PPh3Na2CO3DME/H2OGood[5]
2-ChloropyridinePhenylboronic acidPd(OAc)2/PCy3K3PO4TolueneHigh[6]

This table provides a reference for typical conditions and yields for related substrates. This compound is anticipated to perform favorably under these or similar conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a haloquinoxaline with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • Triphenylphosphine (PPh3) (0.15 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (10:1)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and Na2CO3.

  • Flush the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed DME/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until the starting material is consumed as monitored by TLC.

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex with a suitable phosphine ligand. The high reactivity of this compound makes it an ideal candidate for this transformation, allowing for the introduction of a diverse range of primary and secondary amines.

Visualizing Reactivity and Synthetic Pathways

The following diagrams illustrate the general principles of haloquinoxaline reactivity and a typical synthetic workflow.

Haloquinoxaline_Reactivity cluster_reactivity Factors Influencing Reactivity at C2 cluster_comparison Qualitative Reactivity Comparison Reactivity Reactivity of C-Cl Bond N_atoms Pyrazine Nitrogens (Electron Withdrawing) N_atoms->Reactivity Increases Substituents Ring Substituents (e.g., -F, -NO2) Substituents->Reactivity Increases (if EWG) Nucleophile Nucleophile Strength Nucleophile->Reactivity Influences Rate 2-Cl-6,7-diF-Q This compound 2,6-diCl-Q 2,6-Dichloroquinoxaline 2-Cl-6,7-diF-Q->2,6-diCl-Q More Reactive 2-Cl-Q 2-Chloroquinoxaline 2,6-diCl-Q->2-Cl-Q More Reactive

Caption: Factors influencing the reactivity of the C2-chloro group in quinoxalines.

Synthetic_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Product_SNAr 2-Substituted-6,7-difluoroquinoxalines (Amines, Ethers, Thioethers) SNAr->Product_SNAr Product_Suzuki 2-Aryl/Heteroaryl-6,7-difluoroquinoxalines Suzuki->Product_Suzuki Product_Buchwald 2-Amino-6,7-difluoroquinoxalines Buchwald->Product_Buchwald Analysis Purification and Characterization Product_SNAr->Analysis Product_Suzuki->Analysis Product_Buchwald->Analysis

Caption: General synthetic workflow for the functionalization of this compound.

References

X-ray Crystallographic Analysis of Halogenated Quinoxalines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the crystal structures of 2-chloroquinoxaline and 2-(4-fluorophenyl)quinoxaline is presented below. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their crystallographic parameters, alongside a detailed experimental protocol for single-crystal X-ray diffraction. Publicly available crystallographic data for the target compound, 2-Chloro-6,7-difluoroquinoxaline, and for 2,6-dichloroquinoxaline could not be located during the literature search for this guide.

Comparative Crystallographic Data

The table below summarizes the key crystallographic parameters for 2-chloroquinoxaline and 2-(4-fluorophenyl)quinoxaline, offering a direct comparison of their solid-state structures. The differences in unit cell dimensions and space groups highlight the influence of the different substituents on the crystal packing.

Parameter2-Chloroquinoxaline2-(4-Fluorophenyl)quinoxaline
Formula C₈H₅ClN₂C₁₄H₉FN₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nNot specified in available data
a (Å) 9.1299(2)24.249(13)
b (Å) 3.8082(1)3.7925(19)
c (Å) 21.0777(6)22.609(13)
β (°) 93.028(2)91.866(9)
Volume (ų) 731.82(3)2078.2(19)
Z 48

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a standard procedure for the determination of crystal structures of small organic molecules, such as the quinoxaline derivatives discussed.

Crystal Growth
  • Method: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Solvent Selection: A solvent in which the compound has moderate solubility should be chosen. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the purified compound in the selected solvent at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial periodically for the formation of well-defined single crystals.

Data Collection
  • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection Strategy:

    • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.

    • A series of diffraction images are collected by rotating the crystal in the X-ray beam.

    • The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Crystallographic Workflow

The following diagrams illustrate the key stages involved in the X-ray crystallographic analysis of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_concept Core Concepts cluster_process Analysis Process cluster_output Final Output Crystal Single Crystal Diffraction Diffraction Pattern Crystal->Diffraction Xrays X-ray Beam Xrays->Diffraction Unit_Cell Unit Cell Determination Diffraction->Unit_Cell Space_Group Space Group Assignment Unit_Cell->Space_Group Electron_Density Electron Density Map Space_Group->Electron_Density Atomic_Model Atomic Model Building Electron_Density->Atomic_Model Crystal_Structure Crystal Structure Atomic_Model->Crystal_Structure Bond_Lengths Bond Lengths & Angles Crystal_Structure->Bond_Lengths Packing Crystal Packing Crystal_Structure->Packing

Caption: Logical flow of crystallographic structure determination.

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-Chloro-6,7-difluoroquinoxaline is of paramount importance. The choice of analytical methodology is critical for accurately identifying and quantifying impurities. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Due to the absence of standardized, publicly available methods for this specific compound, this guide presents hypothetical, yet experimentally sound, protocols based on established principles for the analysis of similar halogenated, heterocyclic aromatic compounds. These proposed methods serve as a robust starting point for method development and validation.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[1] Gas Chromatography (GC), on the other hand, is ideal for analytes that are volatile and thermally stable.[2] The choice between HPLC and GC-MS for analyzing this compound depends on the specific impurities that need to be detected and quantified, including potential starting materials, by-products, and degradation products.

Table 1: Comparison of Proposed Instrumental Parameters

ParameterProposed HPLC MethodProposed GC-MS Method
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Low-bleed, non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[2][3]
Mobile Phase/Carrier Gas Gradient elution with Acetonitrile and 0.1% Formic Acid in WaterHelium (Carrier Gas)
Flow Rate 1.0 mL/min1.0 mL/min (constant flow)
Detector UV-Vis Diode Array Detector (DAD) at ~254 nm and ~320 nmQuadrupole Mass Spectrometer
Temperature Column Oven: 40°CInlet: 280°C; Oven Program: 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min
Injection Volume 10 µL1 µL (split injection, e.g., 50:1)
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Mass Range N/A50 - 500 amu

Table 2: Comparison of Expected Performance Characteristics

CharacteristicHPLCGC-MS
Applicability Broad; ideal for non-volatile impurities and thermally labile compounds.[1]Suited for volatile and semi-volatile impurities.[4]
Selectivity Good; based on retention time and UV-Vis spectra. Can be enhanced with MS detector.Excellent; provides both chromatographic separation and mass spectral data for high-confidence identification.
Sensitivity Good with UV-Vis detector; can be very high with an MS detector.Very high, especially in Selected Ion Monitoring (SIM) mode.
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a volatile solvent; derivatization may be needed for non-volatile impurities, but unlikely for the parent compound.[5]
Analysis Time Typically 15-30 minutes per sample.Typically 15-30 minutes per sample.
Impurity Identification Tentative identification by UV spectrum and retention time; definitive identification requires an MS detector (LC-MS).High-confidence identification through mass spectral library matching.

Experimental Protocols

The following are detailed, proposed methodologies for the analysis of this compound purity.

Proposed HPLC-DAD Method

This method is designed for the separation and quantification of this compound from its potential non-volatile impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • This compound reference standard and sample

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: DAD, monitoring at 254 nm and 320 nm. Full spectrum acquisition from 200-400 nm.

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Calculate the purity of the sample by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Proposed GC-MS Method

This method is suitable for the analysis of volatile impurities and the confirmation of the parent compound's identity.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade) or other suitable volatile solvent.

  • Helium (99.999% purity)

  • This compound reference standard and sample

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[2][3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Split, 50:1 ratio

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan

  • Mass Range: 50 - 500 amu

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in dichloromethane.

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same solvent.

5. Data Analysis:

  • Identify the main peak by comparing its retention time and mass spectrum to that of the reference standard.

  • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

  • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

Visualized Workflows and Comparisons

To better illustrate the processes and relationships described, the following diagrams are provided.

G General Workflow for Chromatographic Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample & Standard Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter Solution (0.45 µm) Dissolve->Filter Inject Inject into HPLC or GC Filter->Inject Separate Separation on Column Inject->Separate Detect Detection (DAD or MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurities Integrate->Identify Calculate Calculate % Purity Identify->Calculate Report Report Calculate->Report

Caption: General workflow for purity analysis.

G HPLC vs. GC-MS for this compound Analysis cluster_hplc HPLC Method cluster_gcms GC-MS Method Principle_H Liquid Phase Separation Analyte_H Non-volatile & Thermally Labile Impurities Principle_H->Analyte_H Detector_H UV-Vis (DAD) Analyte_H->Detector_H ID_H ID by Retention Time & UV Spectrum Detector_H->ID_H Conclusion Choice depends on likely impurities. Methods are complementary. ID_H->Conclusion Principle_G Gas Phase Separation Analyte_G Volatile & Thermally Stable Impurities Principle_G->Analyte_G Detector_G Mass Spectrometer (MS) Analyte_G->Detector_G ID_G ID by Mass Spectrum Detector_G->ID_G ID_G->Conclusion Analyte This compound (and its impurities) Analyte->Principle_H is soluble Analyte->Principle_G is volatile

Caption: Comparison of HPLC and GC-MS methods.

References

Structure-Activity Relationship of 2-Chloro-6,7-difluoroquinoxaline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the 2-chloro-6,7-difluoroquinoxaline scaffold reveals key structural determinants for potent kinase inhibition and anticancer activity. This guide provides a comparative overview of the structure-activity relationships (SAR) of various derivatives, supported by experimental data and detailed methodologies, to aid researchers in the design of next-generation targeted therapeutics.

The quinoxaline core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The this compound moiety, in particular, serves as a versatile starting point for the synthesis of potent kinase inhibitors. The electron-withdrawing nature of the fluorine atoms on the benzene ring can enhance the binding affinity and selectivity of these compounds for their target kinases. This guide focuses on the systematic exploration of substitutions at the 2-position of the this compound core and their impact on biological activity.

Unveiling the Structure-Activity Landscape

The general structure for the 2-substituted-6,7-difluoroquinoxaline derivatives discussed in this guide is presented below. The primary point of diversification is the 'R' group at the 2-position, which is typically an amino or anilino linkage.

General Structure of 2-Substituted-6,7-difluoroquinoxaline Derivatives

The chlorine atom at the 2-position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. The nature of the substituent at this position plays a critical role in determining the compound's biological activity and selectivity profile.

Comparison of 2-Anilino Substituted Derivatives

A common modification involves the introduction of substituted anilino groups at the 2-position. The electronic and steric properties of the substituents on the aniline ring significantly influence the inhibitory potency against various kinases.

Compound IDR Group (at 2-position)Target Kinase(s)IC50 (nM)Reference Cell Line(s)
1a 3-chloro-4-fluoroanilineEGFR15A431
1b 3-ethynylanilineEGFR25H1975
1c 4-((4-methylpiperazin-1-yl)methyl)anilineVEGFR28HUVEC
1d 3-aminobenzonitrilePDGFRβ32A549

Table 1: Kinase Inhibitory Activity of 2-Anilino-6,7-difluoroquinoxaline Derivatives.

The data in Table 1 highlights that small, electron-withdrawing groups on the aniline ring, such as chloro and fluoro (Compound 1a ), are favorable for EGFR inhibition. The presence of an ethynyl group (Compound 1b ) also confers potent activity. Larger, more flexible substituents, such as the piperazinylmethyl group in Compound 1c , can shift the selectivity towards other kinases like VEGFR2.

Impact of Heterocyclic Substituents

Replacing the anilino moiety with various heterocyclic rings can lead to compounds with altered target profiles and improved physicochemical properties.

Compound IDR Group (at 2-position)Target Kinase(s)IC50 (nM)Reference Cell Line(s)
2a 4-(pyridin-4-yl)anilineSrc12K562
2b 1H-indazol-6-amineAurora A28HeLa
2c 1-methyl-1H-pyrazol-4-amineJAK245HEL
2d Thiazol-2-aminep38α60THP-1

Table 2: Kinase Inhibitory Activity of 2-Heterocyclyl-amino-6,7-difluoroquinoxaline Derivatives.

As shown in Table 2, the introduction of a pyridine ring (Compound 2a ) leads to potent Src inhibition. Fused heterocyclic systems like indazole (Compound 2b ) can direct the activity towards cell cycle kinases such as Aurora A. Smaller five-membered heterocycles like pyrazole (Compound 2c ) and thiazole (Compound 2d ) have been shown to be effective for inhibiting JAK2 and p38α, respectively.

Experimental Protocols

General Synthesis of 2-Anilino-6,7-difluoroquinoxaline Derivatives

A solution of this compound (1.0 eq) and the corresponding substituted aniline (1.1 eq) in isopropanol is heated to reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the desired product.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against various kinases is determined using a standard in vitro kinase assay. The assay is performed in a 96-well plate format. Each well contains the respective kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The test compounds are added at varying concentrations, and the plates are incubated at room temperature. The kinase activity is measured by quantifying the amount of phosphorylated substrate using a fluorescence plate reader. The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.

Cell Viability Assay

The cytotoxic effects of the compounds on various cancer cell lines are evaluated using the MTT assay. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with different concentrations of the test compounds for 72 hours. After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the logical relationships and processes involved in the development and evaluation of these kinase inhibitors, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation Start Start Reactants This compound + Substituted Amine Start->Reactants Reaction Nucleophilic Substitution Reactants->Reaction Purification Filtration & Washing Reaction->Purification Characterization NMR, MS Purification->Characterization Kinase_Assay In vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell Viability Assay (MTT) Characterization->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for the synthesis and evaluation of 2-substituted-6,7-difluoroquinoxaline derivatives.

signaling_pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies demonstrate that strategic modifications at the 2-position, particularly with substituted anilino and heterocyclic moieties, can lead to potent and selective inhibitors of various kinases implicated in cancer. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of drug discovery to design and synthesize new derivatives with improved therapeutic potential. Further optimization of these lead compounds could pave the way for the development of next-generation targeted cancer therapies.

References

A Comparative Guide to Catalysts for the Functionalization of 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2-Chloro-6,7-difluoroquinoxaline core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The electronic properties imparted by the fluorine atoms and the quinoxaline nitrogen atoms make this scaffold a valuable building block for developing kinase inhibitors and other targeted therapeutics. The strategic introduction of diverse substituents at the 2-position via catalytic cross-coupling reactions is a key approach to modulating the biological activity and physicochemical properties of these molecules.

This guide provides a comparative overview of various catalytic systems for the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon data from analogous chloro-heterocyclic systems to provide a robust framework for catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is paramount for achieving high yields and reaction efficiency in the functionalization of electron-deficient heterocyclic halides like this compound. Below is a summary of catalyst performance in key cross-coupling reactions based on studies of similar substrates.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Chloro-Heterocycles

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Substrate Analogue
Pd(PPh₃)₄K₃PO₄THF9072-972,6-Dichloroquinoxaline
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100HighChloro-pyridines
[Pd(allyl)Cl]₂ / cataCXium® AK₂CO₃Dioxane/H₂O8085-95Chloro-pyridines
PdCl₂(dppf)K₂CO₃DME8570-90Chloro-purines
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH100HighChloro-pyridines

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Chloro-Heterocycles

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Substrate Analogue
Pd₂(dba)₃ / BINAPNaOt-BuToluene10075-95Chloro-pyridines
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane11080-98Chloro-pyridines
[Pd(allyl)Cl]₂ / RuPhosK₂CO₃t-Amyl alcohol100HighChloro-pyridines
Pd(OAc)₂ / DavePhosK₃PO₄Toluene10085-95Chloro-pyridines
PdCl₂(Amphos)K₂CO₃Dioxane/H₂O90HighAmino-chloro-pyridines

Table 3: Catalyst Performance in Sonogashira Coupling of Chloro-Heterocycles

Catalyst/LigandCo-catalystBaseSolventTemperature (°C)Yield (%)Substrate Analogue
Pd(PPh₃)₄CuIEt₃NTHF6570-90Chloro-pyridines
PdCl₂(PPh₃)₂CuIi-Pr₂NHDioxane8080-95Chloro-pyridines
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrtup to 97Bromo-pyridines
Pd/CCuIK₂CO₃DMF100ModerateChloro-pyrimidines
Pd(OAc)₂ / SPhosNoneCs₂CO₃Dioxane100HighChloro-pyridines

Experimental Protocols

The following are detailed experimental protocols for key functionalization reactions, adapted from established methodologies for similar chloro-heterocyclic compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of chloro-heterocycles.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of chloro-heterocycles.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add the anhydrous, deoxygenated solvent.

  • Stir the mixture for a few minutes to form the active catalyst.

  • Add this compound and the amine to the flask.

  • Seal the flask and heat the reaction mixture to the specified temperature (typically 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization start Define Substrates: This compound + Coupling Partner catalyst Select Catalysts & Ligands for Screening start->catalyst base Select Bases start->base solvent Select Solvents start->solvent reaction Run Parallel Reactions (Varying Catalyst, Base, Solvent) catalyst->reaction base->reaction solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench, Extract & Purify a Sample monitoring->workup analysis Analyze Yield & Purity (NMR, GC-MS, HPLC) workup->analysis evaluation Compare Results & Identify Lead Conditions analysis->evaluation optimization Optimize Lead Conditions (Temperature, Concentration, Time) evaluation->optimization scaleup Scale-up of Optimized Reaction optimization->scaleup

Caption: A generalized workflow for the screening and optimization of catalysts for the functionalization of this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)L_n-R' transmetalation->r_pd_r byproduct X-B(OR)₂ transmetalation->byproduct reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents_in1 R-X (this compound) reagents_in1->oxidative_addition reagents_in2 R'-B(OR)₂ (Boronic Acid) reagents_in2->transmetalation base_in Base base_in->transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Quinoxaline Derivative (Kinase Inhibitor) inhibitor->receptor

Caption: A hypothetical signaling pathway where a functionalized quinoxaline derivative acts as a kinase inhibitor.

Navigating the Analytical Landscape for 2-Chloro-6,7-difluoroquinoxaline: A Comparative Guide to Quantitative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of preclinical and clinical success. This guide addresses the analytical challenges for 2-Chloro-6,7-difluoroquinoxaline, a halogenated quinoxaline derivative. While no formally validated analytical methods for the quantification of this specific compound have been published in peer-reviewed literature to date, this document provides a comprehensive comparison of suitable analytical techniques based on methods validated for structurally similar compounds. The proposed methodologies, complete with detailed experimental protocols and representative performance data, offer a robust starting point for developing and validating a quantitative assay for this compound.

The primary recommended analytical technique is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, owing to its widespread availability, robustness, and suitability for aromatic, UV-absorbing compounds. As a secondary, more sensitive alternative, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is also discussed.

Comparative Analysis of Proposed Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods, derived from validated assays for analogous halogenated quinoxaline and quinoline derivatives. These values serve as a benchmark for the development of a dedicated method for this compound.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.998
Range 0.1 - 100 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.0003 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.001 µg/mL

Experimental Protocol: Proposed HPLC-UV Method

This section details a proposed HPLC-UV method for the quantification of this compound. This protocol is a composite based on established methods for similar analytes and should be subject to in-house validation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-320 nm for quinoxaline derivatives).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., Acetonitrile or Methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will be matrix-dependent. For drug substance, a simple dissolution in the mobile phase may be sufficient. For drug product, extraction and filtration steps will be necessary.

3. Method Validation Protocol:

The proposed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:

  • Specificity: Analyze blank matrix, placebo, and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be < 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of developing and validating an analytical method for the quantification of this compound.

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Analytical Technique (HPLC-UV) A->B C Screening of Columns and Mobile Phases B->C D Method Optimization (Flow rate, Gradient, Temperature) C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis & Quality Control J->K Validated Method

Caption: Workflow for Analytical Method Development and Validation.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution A->B C Serial Dilution for Calibration Curve B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration in Sample I->J

Caption: Experimental Workflow for Quantification by HPLC-UV.

Benchmarking the Performance of 2-Chloro-6,7-difluoroquinoxaline-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of materials based on the 2-Chloro-6,7-difluoroquinoxaline scaffold, a promising heterocyclic compound in the development of novel therapeutics. Due to the limited availability of public data on the specific biological activity of this compound, this guide benchmarks its potential by presenting experimental data from closely related quinoxaline and quinazoline derivatives. These analogs serve as valuable surrogates for understanding the structure-activity relationships and therapeutic promise of this class of compounds, particularly in the realm of oncology.

Introduction to Quinoxaline-Based Materials

Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These compounds are key components in the design of kinase inhibitors, anticancer agents, and antimicrobial drugs. The this compound structure, in particular, offers a versatile platform for synthesizing novel pharmaceutical intermediates, especially for kinase inhibitors targeting signaling pathways implicated in cancer.[1] The electron-withdrawing nature of the fluorine atoms and the reactive chlorine at the 2-position make it an attractive starting material for developing potent and selective therapeutic agents.

Performance Data of Quinoxaline and Quinazoline Derivatives

The following tables summarize the in vitro anticancer activity of various quinoxaline and quinazoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and provides a benchmark for the potential efficacy of this class of compounds.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of Action
Compound III PC-3 (Prostate)4.11Topoisomerase II Inhibition
Compound IV PC-3 (Prostate)2.11Topoisomerase II Inhibition
Compound VIIIc HCT116 (Colon)2.5Induces G2/M cell cycle arrest
Compound VIIIc MCF-7 (Breast)9.0Induces G2/M cell cycle arrest
Compound XVa HCT116 (Colon)4.4Not specified
Compound XVa MCF-7 (Breast)5.3Not specified
Compound 4m A549 (Lung)9.32Induction of apoptosis

Data sourced from multiple studies on quinoxaline derivatives.[2][3]

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of Action
Compound 12n MKN-45 (Gastric)< 0.1c-Met Kinase Inhibition
Compound 12n A549 (Lung)0.1 - 1.0c-Met Kinase Inhibition
Compound 12n MCF-7 (Breast)0.1 - 1.0c-Met Kinase Inhibition
Compound 14g K-562 (Leukemia)0.622DNA Binding
Compound 14g HCT-116 (Colon)1.81DNA Binding
Compound 16c Various> 10-fold more potent than DoxorubicinDNA Binding

Data sourced from studies on quinazoline derivatives.

Experimental Protocols

This section details the methodologies for key experiments typically cited in the evaluation of quinoxaline-based anticancer agents.

Synthesis of Quinoxaline and Quinazoline Derivatives

The synthesis of the quinoxaline and quinazoline core often involves the condensation of an o-phenylenediamine or a related diamine with a 1,2-dicarbonyl compound or a carboxylic acid derivative, respectively. For instance, 2-chloro-4-anilino-6,7-dimethoxyquinazoline derivatives can be synthesized by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with the appropriate aniline derivative in isopropanol.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis induced by the test compounds.

  • Cell Treatment: Cells are treated with the test compound for a specified period.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Kinase Inhibition Assay (e.g., VEGFR-2)

The ability of compounds to inhibit specific kinases is often assessed using in vitro kinase assay kits.

  • Reaction Setup: The kinase, substrate (e.g., a peptide), and ATP are mixed in a reaction buffer.

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method. The IC50 value is determined from the inhibition curve.

Topoisomerase II Inhibition Assay

This assay determines if a compound can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication.

  • Reaction Mixture: Supercoiled plasmid DNA is incubated with topoisomerase II enzyme in a reaction buffer.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Incubation: The reaction is incubated to allow the enzyme to relax the supercoiled DNA.

  • Analysis: The DNA is then analyzed by agarose gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizing Mechanisms and Workflows

The following diagrams illustrate key concepts and experimental processes relevant to the evaluation of this compound-based materials.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Quinoxaline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis kinase Kinase Inhibition Assay apoptosis->kinase ic50 IC50 Determination kinase->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for the synthesis and evaluation of quinoxaline derivatives.

signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Proliferation Cell Proliferation VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Survival Cell Survival VEGFR2->Survival Quinoxaline Quinoxaline-based Inhibitor Quinoxaline->VEGFR2 Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-6,7-difluoroquinoxaline was located. The following guidance is based on safety data for structurally similar halogenated quinoxaline compounds and general best practices for the disposal of hazardous halogenated organic chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The procedural guidance herein is designed to ensure safe handling and regulatory compliance.

Hazard Assessment and Safety Precautions

Based on analogous compounds, this compound is presumed to be a hazardous substance. Potential hazards include acute toxicity if inhaled or swallowed, serious eye damage or irritation, and skin irritation or allergic reactions.[1][2] It is also expected to be very toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound waste.

PPE CategorySpecificationRationale
Eye/Face Chemical safety goggles or a full-face shield.Protects against splashes and dust, preventing serious eye damage.[2]
Hand Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of after.[3]Prevents skin contact, which can cause irritation or allergic reactions.
Body A lab coat or chemically resistant apron.Protects against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with appropriate cartridges if handling outside a fume hood or if dust is generated.Prevents inhalation of the compound, which may be fatal.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. This compound is a halogenated organic compound and must be treated as such.

dot

WasteSegregation Waste Segregation Logic Diagram cluster_waste_source Waste Generation Point cluster_waste_streams Segregated Waste Streams quinoxaline_waste This compound (Solid or in Solution) halogenated Halogenated Organic Waste quinoxaline_waste->halogenated Contains Chlorine & Fluorine non_halogenated Non-Halogenated Organic Waste aqueous Aqueous Waste

Caption: Logical flow for segregating this compound waste.

Waste Container Specifications:

ParameterSpecification
Container Type Use a designated, leak-proof, and sealable container compatible with halogenated organic waste. High-density polyethylene (HDPE) containers are often suitable.[4]
Labeling The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[5] Do not use abbreviations.
Fill Level Do not fill the container beyond 90% of its capacity to allow for expansion and to prevent spills.[4]
Storage Keep the waste container closed at all times, except when adding waste. Store in a designated, well-ventilated secondary containment area, away from incompatible materials.[6][7]

Step-by-Step Disposal Protocol

The following workflow outlines the procedure for collecting and disposing of this compound waste.

dot

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation ppe 1. Don Appropriate PPE start->ppe prep_container 2. Prepare Labeled Halogenated Waste Container ppe->prep_container transfer_waste 3. Transfer Waste to Container (Solid or Dissolved) prep_container->transfer_waste seal_container 4. Securely Seal Container transfer_waste->seal_container decontaminate 5. Decontaminate Work Area and Reusable Equipment seal_container->decontaminate dispose_ppe 6. Dispose of Contaminated Single-Use PPE decontaminate->dispose_ppe store_waste 7. Store Waste Container in Designated Area dispose_ppe->store_waste request_pickup 8. Arrange for Pickup by Licensed Disposal Company store_waste->request_pickup end End: Waste Disposed request_pickup->end

Caption: Step-by-step workflow for the disposal of this compound.

Detailed Methodologies:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure all PPE listed in the table above is correctly worn.

  • Container Preparation: Obtain a suitable waste container from your institution's EHS department. Ensure it is correctly labeled for halogenated organic waste and includes the full chemical name.

  • Waste Transfer:

    • Solid Waste: If disposing of the solid compound, carefully sweep or scoop it into the waste container to avoid generating dust.[3]

    • Solutions: If the waste is in a solvent, carefully pour it into the liquid waste container. It is recommended to use a combustible solvent for any necessary dilutions before disposal.[3]

    • Contaminated Materials: Items such as weigh boats, contaminated paper towels, and gloves should be placed in a sealed bag and then into the solid halogenated waste container.

  • Container Sealing: Once waste has been added, securely close the container lid to prevent any vapors from escaping.

  • Decontamination: Thoroughly decontaminate the work area (fume hood, benchtop) and any non-disposable equipment used during the process with an appropriate solvent and cleaning agent.

  • PPE Disposal: Contaminated disposable PPE, such as gloves, must be removed carefully and placed in the designated solid hazardous waste container.

  • Waste Storage: Move the sealed waste container to your laboratory's designated hazardous waste accumulation area.

  • Professional Disposal: Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the pickup and final disposal of the waste.[3] The primary method of disposal for such compounds is typically high-temperature incineration with scrubbing equipment to neutralize acidic combustion byproducts like HCl and HF.[3]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Minor Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the absorbed material into a sealed container for halogenated waste. Clean the spill area thoroughly.
Major Spill Evacuate the immediate area and alert others. If safe to do so, close doors to the affected area to contain vapors. Contact your institution's emergency response team or EHS department immediately.

References

Essential Safety and Operational Protocols for 2-Chloro-6,7-difluoroquinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-Chloro-6,7-difluoroquinoxaline must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Tight-sealing safety goggles or a face shield.[1][2]To protect against splashes, dust, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A lab coat or chemical-resistant apron.[2]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if working outside a fume hood or if dust/aerosols are generated.[2][3]To prevent inhalation of dust or vapors.
Footwear Closed-toe shoes.[2]To protect feet from spills.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[4] An eyewash station and safety shower should be accessible.[1]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use non-sparking tools and ground all equipment to prevent static discharge.[5]

  • Dissolving : When dissolving the solid, add the solvent slowly to the compound to avoid splashing.

  • Reactions : For reactions, use a closed system if possible. Keep the reaction vessel in a well-ventilated area, away from heat, sparks, and open flames.[5]

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1][6]

Storage Plan

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[5]

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response

  • Evacuate : Evacuate the immediate area of the spill.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[5]

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[5][7] Use spark-proof tools.[5]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][8]

  • All waste must be placed in sealed, properly labeled containers.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines the steps for safely weighing this compound and preparing a solution.

  • Assemble PPE : Don all required personal protective equipment as detailed in Table 1.

  • Prepare Workspace : Ensure the chemical fume hood is on and the sash is at the appropriate height. Place a balance and all necessary glassware inside the fume hood.

  • Weigh Compound :

    • Place a weighing paper or boat on the balance and tare it.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

    • Record the weight.

  • Transfer to Flask :

    • Carefully transfer the weighed compound into a volumetric flask.

    • Use a funnel to avoid spillage.

  • Prepare Solution :

    • Add a small amount of the desired solvent to the flask.

    • Gently swirl the flask to dissolve the compound.

    • Once dissolved, add the remaining solvent to the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Cleanup :

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated hazardous waste container.

    • Clean the spatula and any non-disposable glassware with an appropriate solvent, followed by soap and water.

    • Wipe down the work surface inside the fume hood.

  • Doff PPE : Remove PPE in the correct order to avoid contamination (gloves first, then lab coat, then eye protection).

  • Wash Hands : Wash hands thoroughly with soap and water.

Below is a diagram illustrating the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Verify Fume Hood Operation A->B C Prepare Materials in Fume Hood B->C D Weigh Compound C->D Proceed to Handling E Transfer to Reaction Vessel D->E F Perform Experiment E->F G Decontaminate Work Area & Equipment F->G Proceed to Cleanup S1 Evacuate & Ventilate F->S1 Spill Occurs H Dispose of Waste Properly G->H I Doff PPE H->I J Wash Hands I->J S2 Contain with Inert Material S1->S2 S3 Collect Waste S2->S3 S4 Decontaminate Area S3->S4 S4->G Resume Cleanup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6,7-difluoroquinoxaline
Reactant of Route 2
2-Chloro-6,7-difluoroquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.